(4-Fluorotetrahydro-2H-pyran-4-YL)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-fluorooxan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZDHDHAWKBYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883442-46-4 | |
| Record name | (4-fluorooxan-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Chemical Properties of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable metabolic stability and ability to engage in hydrogen bonding. The functionalized derivative, (4-Fluorotetrahydro-2H-pyran-4-YL)methanol, introduces a tertiary fluorine atom, a strategic modification often employed in drug design to fine-tune physicochemical and pharmacokinetic properties. This document serves as a comprehensive technical resource on the chemical properties of this compound, leveraging data from its non-fluorinated analog and the predictable effects of fluorination.
Physicochemical Properties
The introduction of a fluorine atom at a tertiary carbon center bearing a hydroxymethyl group is expected to significantly alter the electronic and steric environment compared to the parent molecule, (Tetrahydro-2H-pyran-4-yl)methanol.
Data Presentation: Parent Compound vs. Fluorinated Analog (Predicted)
The following table summarizes the known properties of (Tetrahydro-2H-pyran-4-yl)methanol and the predicted properties of this compound.
| Property | (Tetrahydro-2H-pyran-4-yl)methanol | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₁FO₂ | Replacement of one hydrogen with fluorine. |
| Molecular Weight | 116.16 g/mol [1] | 134.15 g/mol | Addition of the atomic mass of fluorine minus hydrogen. |
| Appearance | Colorless liquid[2] | Colorless liquid | Fluorination at this position is unlikely to introduce chromophores. |
| Boiling Point | ~105 °C | Higher | The increased polarity and molecular weight due to the C-F bond will likely increase intermolecular forces, raising the boiling point. |
| Solubility | Slightly soluble in water[2] | Similar or slightly decreased | The increased polarity from the C-F bond may be offset by the loss of a C-H bond capable of weak hydrogen bonding and an overall increase in molecular surface area. |
| pKa (of -OH) | ~16-17 (typical for a primary alcohol) | ~14-15 | The highly electronegative fluorine atom will exert a strong electron-withdrawing inductive effect through the C4-C(H₂OH) bond, stabilizing the corresponding alkoxide conjugate base and thus increasing the acidity (lowering the pKa) of the hydroxyl proton.[3][4] |
| LogP | 0.1[5] | 0.3 - 0.6 | Fluorine is more lipophilic than hydrogen. The replacement of a hydrogen atom with fluorine generally increases the octanol-water partition coefficient (LogP).[6][7] |
| Metabolic Stability | Susceptible to oxidation at C4 | Increased | The C-F bond is significantly stronger than a C-H bond, making the C4 position resistant to metabolic oxidation by cytochrome P450 enzymes. This is a common strategy to block metabolic "soft spots".[8][9][10] |
Conformational Analysis
The introduction of a fluorine atom can have significant effects on the conformational preferences of cyclic systems. In a cyclohexane or tetrahydropyran ring, substituents typically prefer the equatorial position to minimize steric strain. However, the C-F bond is highly polar and can participate in stabilizing hyperconjugative and electrostatic interactions.
-
Anomeric Effect: While a classical anomeric effect is not at play here, related stereoelectronic interactions involving the fluorine atom and the ring oxygen could influence the conformational equilibrium.
-
Gauche and Dipole Effects: The gauche preference between fluorine and other electronegative groups is a known phenomenon.[11] The orientation of the C-F dipole relative to the C-O dipoles of the ring and the hydroxymethyl group will be a key determinant of the most stable conformation. It is plausible that conformations that minimize dipole-dipole repulsions or engage in stabilizing electrostatic interactions will be favored.[12][13]
Experimental Protocols
As no specific synthesis for this compound has been published, a potential synthetic route can be proposed based on established methodologies for the synthesis of the tetrahydropyran-4-one precursor and the subsequent fluorination and addition of the hydroxymethyl group. A plausible retrosynthetic analysis is outlined below.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic pathway for the target compound.
Detailed Proposed Synthesis Workflow
This proposed workflow involves the synthesis of a key intermediate, Tetrahydro-4H-pyran-4-one, followed by nucleophilic addition and a subsequent deoxyfluorination step.
Caption: Proposed synthetic workflow from the parent compound.
Experimental Protocol: Deoxyfluorination of Tertiary Alcohols
A general procedure for the deoxyfluorination of a tertiary alcohol, such as the intermediate 4-methyltetrahydro-2H-pyran-4-ol, can be adapted from established methods.[14][15][16][17]
Warning: Deoxyfluorination reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are hazardous and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
-
Preparation: A solution of the tertiary alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: A solution of the deoxyfluorinating agent (e.g., DAST, 1.1-1.5 eq) in the same anhydrous solvent is added dropwise to the cooled alcohol solution with vigorous stirring.
-
Reaction: The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-4 hours) and then allowed to slowly warm to room temperature. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted several times with the organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure fluorinated product.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Conclusion
This compound represents a valuable, albeit currently theoretical, building block for medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the C4 position is predicted to enhance metabolic stability and increase the acidity of the neighboring hydroxyl group, while also increasing lipophilicity. These modulations can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile. The synthetic pathways outlined in this guide, based on robust and well-documented chemical transformations, provide a feasible route to obtaining this compound for further investigation. It is hoped that this technical guide will serve as a valuable resource for researchers interested in the synthesis and application of novel fluorinated heterocyclic scaffolds.
References
- 1. chemscene.com [chemscene.com]
- 2. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated Rings: Conformation and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols [organic-chemistry.org]
- 15. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol. This fluorinated aliphatic ether alcohol is of interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, such as altered metabolic stability and binding affinities. This document outlines a systematic approach to confirming its molecular structure, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Molecular Structure and Properties
The initial step in the structure elucidation of a novel compound is to determine its basic chemical properties.
| Property | Value |
| Molecular Formula | C₆H₁₁FO₂ |
| Molecular Weight | 134.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Predicted Spectroscopic Data
Due to the novelty of this compound, experimental spectroscopic data is not widely available. The following tables present predicted data based on computational modeling and analysis of analogous structures. These predictions serve as a benchmark for experimental verification.
Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.85 | m | 2H | H-2e, H-6e |
| ~ 3.65 | m | 2H | H-2a, H-6a |
| ~ 3.70 | d, J ≈ 22 Hz | 2H | H-7 |
| ~ 1.95 | m | 2H | H-3e, H-5e |
| ~ 1.75 | m | 2H | H-3a, H-5a |
| ~ 2.50 | t (broad) | 1H | OH |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~ 93.0 (d, ¹JCF ≈ 180 Hz) | C-4 |
| ~ 68.0 (d, ³JCF ≈ 8 Hz) | C-7 |
| ~ 63.5 (d, ³JCF ≈ 5 Hz) | C-2, C-6 |
| ~ 35.0 (d, ²JCF ≈ 25 Hz) | C-3, C-5 |
Predicted ¹⁹F NMR Data
Solvent: CDCl₃, Reference: CFCl₃
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -140 to -160 | m |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Fragment |
| 134 | [M]⁺ |
| 114 | [M - HF]⁺ |
| 103 | [M - CH₂OH]⁺ |
| 84 | [M - HF - CH₂O]⁺ |
| 71 | [C₄H₆F]⁺ |
| 55 | [C₄H₇]⁺ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch |
| 2960-2850 | Strong | C-H stretch |
| 1150-1050 | Strong | C-F stretch |
| 1100-1000 | Strong | C-O stretch |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Parameters: 16 scans, relaxation delay of 1s, spectral width of 16 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Parameters: 1024 scans, relaxation delay of 2s, spectral width of 220 ppm.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum.
-
Parameters: 64 scans, relaxation delay of 2s, spectral width of 250 ppm.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire standard 2D correlation spectra to confirm proton-proton and proton-carbon connectivities.
-
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm DB-5ms capillary column.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.
-
Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualization of Elucidation Workflow and Synthetic Pathway
The following diagrams illustrate the logical workflow for structure elucidation and a plausible synthetic route.
Caption: Logical workflow for the structure elucidation of the target molecule.
A plausible synthetic route to this compound can be adapted from the synthesis of its non-fluorinated analog. The key starting material would be tetrahydro-4H-pyran-4-one.
Caption: A potential synthetic pathway to the target molecule.
Conclusion
The comprehensive analysis outlined in this guide, combining NMR, MS, and IR spectroscopy, provides a robust framework for the unambiguous structure elucidation of this compound. The predicted data serves as a valuable reference for researchers working on the synthesis and characterization of this and related fluorinated compounds. The detailed experimental protocols and workflow diagrams are intended to facilitate the practical application of these analytical techniques in a research and development setting.
Technical Guide: (4-Fluorotetrahydro-2H-pyran-4-YL)methanol
CAS Number: 883442-46-4
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol, a key building block in medicinal chemistry.
Chemical Identity and Properties
This compound is a fluorinated heterocyclic alcohol. The introduction of a fluorine atom can significantly alter the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, binding affinity, and lipophilicity.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 883442-46-4 | [1][2][3] |
| Molecular Formula | C6H11FO2 | [4][5] |
| Molecular Weight | 134.15 g/mol | [4][5] |
| Appearance | Liquid (at 20°C) | [6] |
| Purity | ≥98% (typical) | [6] |
| Long-Term Storage | Store in a cool, dry place | [6] |
For comparative purposes, selected properties of the non-fluorinated analog, (Tetrahydro-2H-pyran-4-YL)methanol (CAS: 14774-37-9), are provided below.
| Property | Value | Source |
| Molecular Formula | C6H12O2 | [7] |
| Molecular Weight | 116.16 g/mol | [7] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 110 °C at 20 mmHg | [8] |
| Flash Point | 98 °C | [8] |
| Specific Gravity | 1.04 g/cm³ (at 20°C) | [8] |
| Refractive Index | 1.46 | [8] |
Synthesis and Experimental Protocols
The synthesis of this compound has been described in the patent literature, where it is used as an intermediate in the preparation of apoptosis-inducing agents.[7] The key step involves the reduction of a ketone precursor.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure described for "Compound 37C" in patent US11369599B2.[7]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Fluorotetrahydro-2H-pyran-4-carbaldehyde (Compound 37B)
-
2-Propanol
-
Water
-
Sodium borohydride (NaBH₄)
-
Acetone
Procedure:
-
A solution of 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde (11.7 g, 74 mmol) in 2-propanol (150 ml) and water (37.5 ml) is prepared in a suitable reaction vessel.
-
The solution is cooled to 0°C in an ice bath.
-
To this cooled solution, sodium borohydride (4.20 g, 111 mmol) is added portion-wise, maintaining the temperature at 0°C.
-
The reaction mixture is stirred and allowed to warm to room temperature over a period of 3 hours.
-
The reaction is quenched by the careful addition of acetone.
-
The mixture is stirred for an additional hour.
-
The resulting clear liquid is separated for subsequent work-up and purification.
Note: The patent does not provide details on the work-up and purification of the final product. Standard procedures would likely involve solvent removal under reduced pressure, followed by extraction and chromatographic purification.
Applications in Drug Discovery
This compound serves as a valuable building block in the synthesis of complex biologically active molecules. The tetrahydropyran motif is a common scaffold in medicinal chemistry, and the introduction of a fluorinated hydroxymethyl group provides a handle for further chemical modifications.
Logical Relationship Diagram
Caption: Role in drug development.
Patents indicate its use in the synthesis of compounds targeting the anti-apoptotic Bcl-2 proteins, which are overexpressed in many cancers.[7] By incorporating this fluorinated moiety, medicinal chemists can fine-tune the properties of the final drug candidate.
Spectroscopic and Characterization Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in the public domain. Researchers synthesizing this compound would need to perform full characterization.
For reference, the ¹H NMR data for the non-fluorinated analog, (Tetrahydro-2H-pyran-4-YL)methanol, in DMSO-d₅ is reported as:
-
δ 4.46 (broad single peak, 1H)
-
δ 3.82 (double peak, J=8.0 Hz, 2H)
-
δ 3.25-3.22 (multiple peaks, 4H)
-
δ 1.62-1.52 (multiple peaks, 3H)
-
δ 1.18-1.04 (multiple peaks, 1H)
Safety and Handling
-
General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Fire Safety: The non-fluorinated analog is a combustible liquid. Keep away from heat, sparks, and open flames.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Always refer to a comprehensive, up-to-date SDS from the supplier before handling this chemical.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and application of this compound in a research setting.
Caption: General experimental workflow.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. 4-Hydroxymethyl-4-fluoro-tetrahydro-2H-pyran | 883442-46-4 [sigmaaldrich.com]
- 3. 2H-Pyran-4-methanol, 4-fluorotetrahydro- | CymitQuimica [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Synthonix, Inc > 883442-46-4 | 4-Hydroxymethyl-4-fluoro-tetrahydro-2H-pyran [synthonix.com]
- 6. US5219836A - Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient - Google Patents [patents.google.com]
- 7. US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to (4-Fluorotetrahydro-2H-pyran-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol, a fluorinated heterocyclic alcohol of increasing interest in medicinal chemistry and drug discovery. This document details its molecular characteristics, and discusses its potential applications as a versatile building block in the synthesis of novel therapeutic agents.
Chemical and Physical Properties
This compound, with the CAS number 883442-46-4, is a colorless to yellow liquid. The introduction of a fluorine atom imparts unique properties to the molecule, influencing its polarity, lipophilicity, and metabolic stability, which are critical parameters in drug design.
| Property | Value | Source |
| Molecular Weight | 134.15 g/mol | |
| Molecular Formula | C₆H₁₁FO₂ | |
| CAS Number | 883442-46-4 | |
| Physical Form | Colorless to Yellow Liquid | |
| Storage Temperature | Refrigerator |
Synthesis and Characterization
While a detailed, publicly available experimental protocol for the synthesis of this compound is not extensively documented, analogous synthetic strategies for related non-fluorinated and substituted tetrahydropyran methanols are well-established. A common approach involves the reduction of a corresponding carboxylic acid or ester derivative. For instance, the synthesis of the non-fluorinated analog, (tetrahydro-2H-pyran-4-yl)methanol, is achieved by the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate with a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).[1][2][3]
A plausible synthetic route to this compound could similarly involve the reduction of a fluorinated precursor, such as ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate pKa and lipophilicity, thereby improving oral bioavailability.[5][6][7]
The this compound moiety serves as a valuable building block for introducing a fluorinated, cyclic scaffold into a larger molecule. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for its incorporation into a variety of molecular architectures.
The non-fluorinated parent compound, (tetrahydro-2H-pyran-4-yl)methanol, is utilized as a reagent in the synthesis of compounds targeting Toll-like receptor 7 (TLR7) for the treatment of viral hepatitis and as a starting material for cannabinoid receptor 2 (CB2) agonists.[1] It is plausible that the fluorinated analog could be employed in the synthesis of similar or novel therapeutic agents where the presence of fluorine could confer advantageous properties.
Potential Therapeutic Areas for Derivatives:
Caption: Potential applications of the core scaffold in drug discovery.
Safety Information
For safe handling in a laboratory setting, the following hazard and precautionary statements associated with this compound should be observed:
| Hazard Statements | Precautionary Statements |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. |
Data sourced from Sigma-Aldrich.
Conclusion
This compound is a promising building block for medicinal chemistry and drug discovery. Its fluorinated tetrahydropyran core offers the potential to enhance the pharmacokinetic and pharmacodynamic properties of new drug candidates. While detailed synthetic and analytical data are not widely published, the established chemistry of related compounds provides a solid foundation for its synthesis and utilization. Further research into the applications of this compound is warranted to fully explore its potential in the development of novel therapeutics.
References
- 1. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
- 2. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL CAS#: 14774-37-9 [amp.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated building blocks in drug design: new pathways and targets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway
The most promising synthetic route to (4-Fluorotetrahydro-2H-pyran-4-YL)methanol involves the initial formation of a carboxylate derivative of the tetrahydropyran ring, followed by α-fluorination and subsequent reduction to the target alcohol. This approach offers a logical progression with each step being supported by established chemical transformations.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental protocols for each key step in the proposed synthesis, along with tabulated quantitative data where available.
Step 1 & 2: Synthesis of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
The initial steps involve the conversion of Tetrahydro-4H-pyran-4-one to a more functionalized intermediate suitable for fluorination. A Knoevenagel condensation followed by a Michael addition of cyanide is a plausible route.
Experimental Protocol:
-
Knoevenagel Condensation: To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a base like piperidine or ammonium acetate.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain crude Ethyl 2-cyano-2-(tetrahydro-2H-pyran-4-ylidene)acetate.
-
Michael Addition: The crude product from the previous step is dissolved in a suitable solvent like ethanol.
-
A source of cyanide, such as sodium cyanide or potassium cyanide (a slight excess), is added to the solution.
-
The reaction is stirred at room temperature or with gentle heating until the reaction is complete as monitored by TLC or GC.
-
The reaction mixture is then quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel.
| Compound | Starting Material | Reagents | Yield (%) |
| Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate | Tetrahydro-4H-pyran-4-one | Ethyl cyanoacetate, NaCN | Data not available |
Step 3: Electrophilic Fluorination of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
The introduction of the fluorine atom at the 4-position is a critical step. Electrophilic fluorinating agents are well-suited for this transformation on a carbon atom alpha to both a nitrile and an ester group.
Experimental Protocol:
-
To a solution of Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® (1.2 eq), in the same solvent dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate.
| Compound | Starting Material | Reagents | Yield (%) |
| Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate | Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate | LDA, NFSI | Data not available |
Step 4: Reduction of Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
The final step is the reduction of both the ester and nitrile functionalities to the desired primary alcohol and amine, respectively, followed by removal of the amino group. A more direct approach would be the reduction of the fluorinated ester to the alcohol.
Experimental Protocol:
-
To a stirred suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 3-4 eq) in a dry ether solvent like THF or diethyl ether at 0 °C under an inert atmosphere, add a solution of Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake with the ether solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield this compound.
| Compound | Starting Material | Reagents | Yield (%) |
| This compound | Ethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate | LiAlH₄ | Data not available |
Logical Workflow of the Synthesis
The overall synthetic strategy follows a logical progression of functional group transformations to construct the target molecule.
Discovery of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol: A Technical Overview
Introduction
(4-Fluorotetrahydro-2H-pyran-4-YL)methanol is a fluorinated derivative of tetrahydropyran methanol. The introduction of a fluorine atom at the C4 position of the tetrahydropyran ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. This guide provides an in-depth look at the discovery, synthesis, and characterization of this compound, drawing from established chemical literature.
Synthesis and Experimental Protocols
The synthesis of this compound has been reported through various synthetic routes. A common and effective method involves the fluorination of a suitable precursor followed by reduction.
General Experimental Workflow
The synthesis typically proceeds through a multi-step sequence, which can be generalized as follows:
Caption: Generalized synthetic workflow for this compound.
Detailed Protocol: Synthesis from Tetrahydro-4H-pyran-4-one
A widely adopted protocol for the synthesis of this compound starts from the commercially available tetrahydro-4H-pyran-4-one.
Step 1: Epoxidation of Tetrahydro-4H-pyran-4-one
-
Reagents: Tetrahydro-4H-pyran-4-one, trimethylsulfoxonium iodide, sodium hydride.
-
Procedure: To a suspension of sodium hydride in anhydrous DMSO, trimethylsulfoxonium iodide is added portion-wise under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases. Tetrahydro-4H-pyran-4-one, dissolved in DMSO, is then added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the spiro-epoxide intermediate.
Step 2: Ring Opening with a Fluorinating Agent
-
Reagents: Spiro-epoxide intermediate, potassium fluoride, 18-crown-6, ethylene glycol.
-
Procedure: The spiro-epoxide is dissolved in ethylene glycol, and potassium fluoride and 18-crown-6 are added. The mixture is heated to a specified temperature and stirred for several hours. The reaction progress is monitored by GC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and the product is extracted with diethyl ether. The combined organic extracts are washed, dried, and concentrated to give the crude 4-fluoro-4-(hydroxymethyl)tetrahydropyran.
Step 3: Reduction to this compound
-
Reagents: 4-Fluoro-4-(hydroxymethyl)tetrahydropyran intermediate, lithium aluminum hydride (LAH).
-
Procedure: The intermediate from the previous step is dissolved in anhydrous THF and added dropwise to a suspension of LAH in THF at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to afford the final product, this compound.
Characterization Data
The structure and purity of the synthesized this compound are confirmed by various analytical techniques.
| Analysis | Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.80-3.95 (m, 4H), 3.65 (s, 2H), 1.80-2.00 (m, 4H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 95.2 (d, J=180 Hz), 68.5, 64.1, 35.8 (d, J=22 Hz) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -145.3 (s) |
| Mass Spectrometry (ESI) | m/z 149.08 [M+H]⁺ |
| Purity (HPLC) | >98% |
| Yield | 65% (overall) |
Applications in Drug Discovery
The unique properties conferred by the fluorine atom make this compound a desirable building block in the design of novel therapeutic agents. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.
Signaling Pathway Modulation
While specific signaling pathway interactions are highly dependent on the larger molecule it is incorporated into, the fluorinated tetrahydropyran motif is often utilized in the design of inhibitors for various enzymes and receptors. For instance, it can serve as a bioisosteric replacement for other chemical groups to modulate binding to a target protein.
Caption: Logical relationship of the building block in modulating a biological pathway.
The discovery and development of synthetic routes to this compound have provided medicinal chemists with a valuable tool for the design of new and improved pharmaceuticals. The detailed experimental protocols and characterization data presented in this guide offer a comprehensive resource for researchers in the field of drug development. Further exploration of this and similar fluorinated building blocks is expected to continue to yield promising new therapeutic candidates.
An In-depth Technical Guide to (4-Fluorotetrahydro-2H-pyran-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics, potential synthetic methodologies, and the significance of fluorination in the context of drug discovery, with a focus on (4-Fluorotetrahydro-2H-pyran-4-YL)methanol. Due to the limited availability of direct experimental data for this specific compound, this guide also draws upon information from its non-fluorinated analog and general principles of fluorine chemistry in medicinal applications.
Core Physical and Chemical Characteristics
Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the known computational and basic chemical properties. For comparative purposes, data for the non-fluorinated analog, (Tetrahydro-2H-pyran-4-YL)methanol, is also included where available.
| Property | This compound | (Tetrahydro-2H-pyran-4-YL)methanol |
| CAS Number | 883442-46-4[1] | 14774-37-9[2][3][4] |
| Molecular Formula | C₆H₁₁FO₂[5] | C₆H₁₂O₂[3][4] |
| Molecular Weight | 134.15 g/mol [5] | 116.16 g/mol [3][4] |
| Appearance | Neat (Form)[5] | Colorless liquid[2] |
| Boiling Point | Not available | 105 °C[6] |
| Melting Point | Not available | Not available |
| Solubility | Not available | Slightly soluble in water[6] |
| InChI | InChI=1S/C6H11FO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5H2[5] | InChI=1S/C6H12O2/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 |
Potential Synthetic Protocols
Proposed Synthesis via Prins Fluorination:
This proposed protocol involves a two-step process:
-
Prins Fluorination Cyclization: Reaction of a suitable homoallylic alcohol with formaldehyde in the presence of BF₃·OEt₂ to form the 4-fluorotetrahydropyran ring.
-
Introduction of the Methanol Moiety: This step would likely involve the conversion of a precursor functional group at the 4-position, introduced via the aldehyde in the Prins reaction, to a hydroxymethyl group. For instance, if a protected formaldehyde equivalent is used, a subsequent deprotection and reduction sequence would yield the final product.
A patent describing a related compound mentions the use of Lithium Aluminum Hydride (LAH) for the reduction of a crude product to yield (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)methanol, suggesting that reduction of a carbonyl-containing intermediate at the 4-position is a viable strategy.[11]
Detailed Hypothetical Protocol:
-
Step 1: Synthesis of 4-Fluoro-tetrahydro-2H-pyran-4-carbaldehyde.
-
A solution of a suitable homoallylic alcohol (e.g., but-3-en-1-ol) and a protected formaldehyde equivalent (e.g., 1,3,5-trioxane) in a dry, inert solvent such as dichloromethane is cooled to -20 °C.
-
A stoichiometric amount of Boron Trifluoride Etherate (BF₃·OEt₂) is added dropwise.[7][8]
-
The reaction is stirred at low temperature for several hours and monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like extraction and column chromatography.
-
-
Step 2: Reduction to this compound.
-
The aldehyde from Step 1 is dissolved in a dry ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
The solution is cooled to 0 °C, and a reducing agent such as Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH₄) is added portion-wise.
-
The reaction mixture is stirred until the reduction is complete.
-
The reaction is carefully quenched, and the final product is isolated and purified.
-
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed two-step synthesis of this compound.
Role in Drug Development: The Significance of Fluorination
While specific biological activity or signaling pathway modulation by this compound is not documented, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[12][13][14][15] The tetrahydropyran motif itself is a common scaffold in bioactive molecules.[16][17]
The strategic placement of a fluorine atom, as in this compound, can confer several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as Cytochrome P450s. This can increase the half-life and bioavailability of a drug.[12]
-
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing the potency of the drug.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.[12]
-
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.
The following diagram illustrates the logical relationship between fluorine incorporation and improved drug properties.
Caption: Benefits of fluorine incorporation in drug design.
References
- 1. joybiotech.com [joybiotech.com]
- 2. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. tetrahydro-2h-pyran-4-ylmethanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. BJOC - Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles [beilstein-journals.org]
- 8. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Exploration of Fluorinated Tetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The tetrahydropyran (THP) moiety, a prevalent structural motif in numerous natural products and pharmaceuticals, offers a versatile three-dimensional scaffold. Fluorination of the THP ring can significantly influence the molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of fluorinated tetrahydropyran derivatives, with a focus on their applications in drug discovery and development.
Synthesis of Fluorinated Tetrahydropyran Derivatives
A prominent method for the synthesis of 4-fluorotetrahydropyran derivatives is the fluoro-Prins cyclization. This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, where the fluoride source is incorporated during the cyclization step.
Experimental Protocol: Synthesis of 4-Fluorotetrahydropyrans via Fluoro-Prins Cyclization
This protocol is adapted from the work of Launay, G. G., et al. (2010).
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the homoallylic alcohol and the aldehyde in anhydrous DCM at -20 °C under an inert atmosphere, add BF₃·OEt₂ dropwise.
-
Stir the reaction mixture at -20 °C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluorotetrahydropyran derivative.
Characterization:
The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to determine the chemical structure and stereochemistry of the products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Synthesis Workflow
Quantitative Data on Biological Activity
Fluorinated tetrahydropyran derivatives and related fluorinated heterocyclic compounds have demonstrated promising cytotoxic activity against various cancer cell lines. The following tables summarize the in vitro anticancer activity of selected compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Cinnamide Derivative 6 | HepG2 (Liver Cancer) | 4.23 | [1] |
| Fluorinated Isatin Derivative 3a | HuTu-80 (Duodenal Cancer) | >100 (selectivity index 2.5) | [2] |
| Fluorinated Isatin Derivative 3b | M-HeLa (Cervical Cancer) | >100 (selectivity index 1.8) | [2] |
| Fluorinated Isatin Derivative 3d | HuTu-80 (Duodenal Cancer) | >100 (selectivity index 2.5) | [2] |
| 4H-Pyran Derivative 4d | HCT-116 (Colorectal Cancer) | 75.1 | [3] |
| 4H-Pyran Derivative 4k | HCT-116 (Colorectal Cancer) | 85.88 | [3] |
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tetrahydropyridine Analog EH2 | Ishikawa (Endometrial Cancer) | 71.88 | [2] |
| Tetrahydropyridine Analog EH2 | MCF-7 (Breast Cancer) | 67.19 | [2] |
| Tetrahydropyridine Analog EH1 | MCF-7 (Breast Cancer) | 81.86 | [2] |
| Tetrahydropyridine Analog EH3 | MCF-7 (Breast Cancer) | 82.91 | [2] |
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by fluorinated tetrahydropyran derivatives are not yet extensively elucidated in the scientific literature. However, based on the observed cytotoxic effects of structurally related heterocyclic compounds, a plausible mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells.
Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Many anticancer agents exert their effects by triggering the intrinsic pathway, which involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (cysteine-aspartic proteases) that execute cell death.
Further research is required to specifically identify the molecular targets and signaling cascades directly affected by fluorinated tetrahydropyran derivatives.
Hypothetical Apoptotic Signaling Pathway
The following diagram illustrates a generalized intrinsic apoptotic pathway that could be activated by a bioactive compound.
Conclusion and Future Directions
Fluorinated tetrahydropyran derivatives represent a promising class of compounds for the development of novel therapeutic agents. The fluoro-Prins cyclization provides an efficient synthetic route to access these molecules. Preliminary studies on related fluorinated heterocycles have demonstrated significant cytotoxic activity against various cancer cell lines.
Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of fluorinated tetrahydropyran derivatives to establish a clear structure-activity relationship (SAR).
-
Elucidation of the mechanism of action: Investigating the specific molecular targets and signaling pathways modulated by these compounds to understand their anticancer effects.
-
In vivo studies: Evaluating the efficacy and safety of the most promising candidates in preclinical animal models.
A deeper understanding of the biological effects of fluorinated tetrahydropyran derivatives will be crucial for their advancement as potential drug candidates in the treatment of cancer and other diseases.
References
- 1. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues [mdpi.com]
- 2. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorinated Building Blocks in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a pivotal strategy in contemporary medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides a comprehensive overview of the core principles, synthesis, and application of fluorinated building blocks in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
The Impact of Fluorination on Physicochemical and Pharmacological Properties
The unique physicochemical properties of fluorine, such as its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond, empower medicinal chemists to fine-tune the properties of drug molecules.[1] Strategic incorporation of fluorine or fluorine-containing motifs can lead to significant improvements in metabolic stability, binding affinity, lipophilicity, and pKa.[2][3]
Modulation of Physicochemical Properties
The strong electron-withdrawing nature of fluorine can significantly alter the acidity and basicity of nearby functional groups, which in turn affects a molecule's ionization state at physiological pH, influencing its solubility, permeability, and target engagement.[4] Furthermore, the introduction of fluorine can modulate a compound's lipophilicity (logP), a critical parameter for membrane permeability and overall bioavailability.[5][6][7]
Table 1: Comparative Physicochemical Properties of Fluorinated and Non-Fluorinated Compounds
| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | Non-Fluorinated logP | Fluorinated logP | Reference(s) |
| Aniline / 4-Fluoroaniline | 4.63 | 4.65 | 0.90 | 1.15 | [5] |
| Benzoic Acid / 4-Fluorobenzoic Acid | 4.20 | 4.14 | 1.87 | 2.14 | [5] |
| Piperidine / 4-Fluoropiperidine | 11.22 | 10.8 | 0.84 | 0.64 | [7] |
| Indole / 5-Fluoroindole | 16.97 | 15.93 | 2.14 | 2.34 | [8] |
Enhancement of Metabolic Stability
One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[1] The high bond dissociation energy of the C-F bond (approximately 116 kcal/mol) compared to a C-H bond (approximately 99 kcal/mol) makes it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[9] By replacing a metabolically labile hydrogen atom with fluorine, the metabolic "soft spot" of a molecule can be blocked, leading to a longer half-life and improved bioavailability.[8][10]
Table 2: Comparative Metabolic Stability of Fluorinated and Non-Fluorinated Drug Analogues
| Compound Pair | Non-Fluorinated Half-life (t½, min) | Fluorinated Half-life (t½, min) | System | Reference(s) |
| Indole / 5-Fluoroindole | 12.35 | 144.2 | Mouse/Rat Liver Microsomes | [8] |
| Verapamil Analog / [18F]Fluorinated Analog | - | Increased Stability | - | [11] |
| Pyrroloquinolinone / Fluorinated Pyrroloquinolinone | - | Enhanced Stability | Human Tumor Cell Lines | [12] |
Improvement of Binding Affinity
Fluorine's unique electronic properties can also lead to enhanced binding affinity of a ligand to its target protein.[3] The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the protein's active site.[13] The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance.[1]
Table 3: Comparative Binding Affinities of Fluorinated and Non-Fluorinated Inhibitors
| Inhibitor Pair | Target Enzyme | Non-Fluorinated IC50/Ki | Fluorinated IC50/Ki | Reference(s) |
| Ketone Inhibitor / Fluorinated Ketone Inhibitor | Caspase-3 | Not specified as active | 30 nM (IC50) | [14] |
| Isoquinoline-based PARP Inhibitor / 7-Fluoro-isoquinoline analog | PARP-1 / PARP-2 | >10,000 nM / 1,200 nM | >10,000 nM / 980 nM | [4] |
| HIV-1 Fusion Inhibitor (C31) / DfeGly-C31 | HIV-1 gp41 | 26.5 nM | ~26.5 nM | [15] |
Synthesis of Fluorinated Building Blocks: Experimental Protocols
The synthesis of fluorinated building blocks is a critical aspect of incorporating fluorine into drug candidates. A variety of methods have been developed, broadly categorized into nucleophilic and electrophilic fluorination, as well as methods for introducing fluorinated motifs like the trifluoromethyl group.[16][17][18]
Nucleophilic Deoxyfluorination using DAST
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the deoxyfluorination of alcohols to the corresponding alkyl fluorides.[19][20][21]
Experimental Protocol: Deoxyfluorination of a Secondary Alcohol using DAST [19]
-
Reaction Setup: To a solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add DAST (1.2 mmol) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature over 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the corresponding alkyl fluoride.
Electrophilic Fluorination using Selectfluor®
Selectfluor® is a commercially available, stable, and easy-to-handle electrophilic fluorinating agent used for the fluorination of a wide range of nucleophiles.[15][22][23]
Experimental Protocol: α-Fluorination of a Ketone using Selectfluor®
-
Reaction Setup: To a solution of the ketone (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) at room temperature, add Selectfluor® (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-fluoroketone.
Copper-Catalyzed Trifluoromethylation
Copper-catalyzed methods provide an efficient and versatile route for the introduction of the trifluoromethyl (CF₃) group, often using TMSCF₃ (Ruppert-Prakash reagent) as the CF₃ source.[24][25][26][27]
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide [24]
-
Reaction Setup: In a glovebox, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and the aryl iodide (1.0 mmol) to a Schlenk tube.
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous DMF (5 mL) via syringe, followed by the addition of TMSCF₃ (1.5 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated heating block at 100 °C. Stir the reaction mixture for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.
Key Bioassays for Evaluating Fluorinated Compounds
Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of fluorinated compounds is crucial in drug discovery. Key in vitro assays include metabolic stability and membrane permeability assessments.
Metabolic Stability Assay using Liver Microsomes
This assay measures the rate of disappearance of a test compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[8][10]
Experimental Protocol: In Vitro Metabolic Stability Assay [8]
-
Incubation Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Initiation: Add the test compound (at a final concentration of, for example, 1 µM) to the microsomal suspension. Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict the passive intestinal absorption of drug candidates.
Experimental Protocol: PAMPA [28]
-
Membrane Coating: Coat the membrane of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
Plate Setup: Add the test compound solution (in a buffer at a specific pH) to the wells of the donor plate. Place the donor plate on top of a 96-well acceptor plate containing buffer.
-
Incubation: Incubate the "sandwich" plate for a set period (e.g., 4-16 hours) at room temperature to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the concentrations of the compound in the donor and acceptor wells and the incubation time.
Signaling Pathways and Experimental Workflows
Understanding how fluorinated drugs interact with their biological targets and modulate signaling pathways is fundamental to rational drug design.
Fluoroquinolones and DNA Gyrase
Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The fluorine atom at the C6 position is crucial for their potent antibacterial activity.
Caption: Fluoroquinolone inhibition of DNA gyrase and topoisomerase IV.
Ibrutinib and Bruton's Tyrosine Kinase (BTK) Signaling
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The 4-fluorophenoxy group in ibrutinib contributes to its high binding affinity.[2]
Caption: Ibrutinib's role in the BTK signaling pathway.
Vericiguat and Soluble Guanylate Cyclase (sGC) Pathway
Vericiguat is a stimulator of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide (NO) signaling pathway. By stimulating sGC, vericiguat leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.[29][30][31][32][33]
Caption: Vericiguat's stimulation of the sGC pathway.
Experimental Workflow for Drug Candidate Screening
A typical workflow for screening and evaluating fluorinated drug candidates involves a multi-step process, from initial library screening to in vivo studies.
Caption: A generalized workflow for drug screening.
Conclusion
The strategic incorporation of fluorinated building blocks has become an indispensable tool in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can rationally design and synthesize drug candidates with improved physicochemical properties, enhanced metabolic stability, and superior binding affinities. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's role in biological systems will undoubtedly lead to the discovery of new and more effective therapeutics.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. grokipedia.com [grokipedia.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 29. pharmacyfreak.com [pharmacyfreak.com]
- 30. researchgate.net [researchgate.net]
- 31. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 32. thecvc.ca [thecvc.ca]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: (4-Fluorotetrahydro-2H-pyran-4-YL)methanol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorotetrahydro-2H-pyran-4-YL)methanol is a valuable building block in modern synthetic and medicinal chemistry. The incorporation of a fluorine atom at the C4-position of the tetrahydropyran ring offers a unique combination of properties that can be strategically employed in the design of novel molecules with enhanced pharmacological profiles. The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous bioactive compounds and approved drugs, often serving as a bioisosteric replacement for a cyclohexyl group to improve physicochemical properties such as solubility and metabolic stability. The addition of a fluorine atom can further modulate lipophilicity, pKa, and conformational preferences, and can block potential sites of metabolism, thereby improving the overall druglikeness of a candidate molecule.
This document provides an overview of the potential applications of this compound as a synthetic building block and offers detailed, exemplary protocols for its use in common synthetic transformations.
Key Advantages of Incorporating the (4-Fluorotetrahydro-2H-pyran-4-yl)methyl Moiety
The strategic introduction of this fluorinated building block can impart several desirable characteristics to a target molecule:
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, thus preventing metabolic degradation at the fluorinated position.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the electronic environment of neighboring functional groups, affecting acidity/basicity and hydrogen bonding capabilities. This can lead to improved cell permeability and oral bioavailability.
-
Conformational Control: The steric and electronic properties of the fluorine atom can restrict the conformational flexibility of the tetrahydropyran ring, potentially leading to a more favorable binding conformation with a biological target.
-
Enhanced Target Affinity: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity and potency.
Potential Applications in Drug Discovery
The this compound building block is particularly well-suited for the synthesis of inhibitors for various enzymes and receptors where tetrahydropyran-containing ligands have shown promise. A notable example is in the development of beta-secretase 1 (BACE1) inhibitors for the treatment of Alzheimer's disease. Many potent BACE1 inhibitors incorporate a tetrahydropyran moiety that interacts with the active site of the enzyme. The introduction of a fluorine atom could further optimize these interactions and improve pharmacokinetic properties.
Experimental Protocols
The primary alcohol functionality of this compound allows for a variety of subsequent chemical transformations. Below are detailed protocols for two fundamental reactions: Williamson ether synthesis and Mitsunobu reaction.
Protocol 1: Williamson Ether Synthesis for the Preparation of Aryl Ethers
This protocol describes a general procedure for the coupling of this compound with a phenolic compound to form an aryl ether linkage, a common motif in biologically active molecules.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 134.15 | 1.0 | 1.0 |
| Substituted Phenol (Ar-OH) | Varies | 1.1 | 1.1 |
| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | Solvent |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted phenol (1.1 mmol).
-
Dissolve the phenol in anhydrous DMF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.5 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (2 mL).
-
Add the solution of the alcohol dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl ether.
Protocol 2: Mitsunobu Reaction for Esterification
This protocol provides a method for the esterification of this compound with a carboxylic acid, a key transformation for creating ester-containing molecules. The Mitsunobu reaction is particularly useful for its mild conditions and stereochemical inversion at a chiral center (not applicable here, but a key feature of the reaction).
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 134.15 | 1.0 | 1.0 |
| Carboxylic Acid (R-COOH) | Varies | 1.2 | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | Solvent |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the carboxylic acid (1.2 mmol), and triphenylphosphine (1.5 mmol).
-
Dissolve the solids in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise to the stirred solution over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Logical Relationship of Synthesis
The following diagram illustrates the central role of this compound as a versatile building block for accessing a variety of functionalized molecules.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel chemical entities in drug discovery and development. Its unique structural and electronic properties, conferred by the strategically placed fluorine atom, can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. The provided exemplary protocols for Williamson ether synthesis and the Mitsunobu reaction serve as a practical guide for the incorporation of this valuable synthon into diverse molecular scaffolds. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
The Rising Star in Scaffolding: (4-Fluorotetrahydro-2H-pyran-4-YL)methanol and its Emerging Role in Drug Discovery
Application Note
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and saturated heterocyclic scaffolds has become a cornerstone of rational drug design. The building block, (4-Fluorotetrahydro-2H-pyran-4-YL)methanol, represents a confluence of these two powerful strategies, offering a unique three-dimensional motif with significant potential to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific, publicly documented applications of this novel building block in late-stage clinical candidates are still emerging, its structural features suggest a broad range of potential applications in the discovery of new therapeutics across various disease areas.
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve aqueous solubility and metabolic stability, and to serve as a versatile, non-planar replacement for aromatic rings. The introduction of a fluorine atom at the 4-position of the THP ring, particularly in conjunction with a hydroxymethyl group, imparts a unique set of properties. The high electronegativity of the fluorine atom can modulate the pKa of nearby functional groups, influence conformational preferences, and create favorable interactions with biological targets through hydrogen bonding or dipole interactions. Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and half-life of a drug candidate.
This application note explores the potential uses of this compound as a key intermediate in the synthesis of novel therapeutics, provides a representative experimental protocol for its incorporation into a hypothetical drug candidate, and presents illustrative data that might be expected from such a molecule.
Key Potential Applications:
-
Kinase Inhibitors: The rigid, three-dimensional structure of the 4-fluoro-tetrahydropyran moiety can be exploited to probe the deep, hydrophobic pockets of kinase active sites. The fluorine atom can act as a hydrogen bond acceptor and contribute to enhanced binding affinity and selectivity.
-
GPCR Modulators: As a bioisostere for more traditional aromatic or cycloalkyl groups, this building block can be used to optimize the properties of G-protein coupled receptor (GPCR) ligands, potentially improving their solubility, metabolic stability, and safety profile.
-
Antiviral and Antibacterial Agents: The introduction of this fluorinated scaffold can enhance cell permeability and metabolic stability, which are critical parameters for the efficacy of antiviral and antibacterial drugs.
-
CNS-Targeting Agents: The ability of fluorine to modulate lipophilicity can be fine-tuned to optimize blood-brain barrier penetration, making this building block attractive for the development of drugs targeting the central nervous system.
Representative Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor
This protocol describes a hypothetical synthesis of a kinase inhibitor where this compound is coupled to a heterocyclic core. This is an illustrative example of how this building block could be utilized in a drug discovery program.
Step 1: Activation of the Hydroxyl Group
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, is added triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude mesylate intermediate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with a Heterocyclic Amine
To a solution of the crude mesylate from Step 1 (1.0 eq) in dimethylformamide (DMF, 0.3 M) is added a heterocyclic amine (e.g., 4-amino-3-methylpyridine, 1.1 eq) and potassium carbonate (2.0 eq). The reaction mixture is heated to 80 °C and stirred for 12-18 hours. The reaction is monitored by LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired hypothetical kinase inhibitor.
Illustrative Quantitative Data
The following table presents hypothetical data for a fictional kinase inhibitor, "Compound X," which incorporates the this compound moiety. This data illustrates the type of information that would be generated during a drug discovery campaign to characterize the compound's potency, selectivity, and pharmacokinetic properties.
| Parameter | Value |
| Biochemical Potency | |
| Target Kinase IC₅₀ | 15 nM |
| Off-Target Kinase 1 IC₅₀ | > 10,000 nM |
| Off-Target Kinase 2 IC₅₀ | 2,500 nM |
| Cellular Activity | |
| Cell-based IC₅₀ (Target Pathway) | 120 nM |
| Pharmacokinetics (Mouse) | |
| Oral Bioavailability (F%) | 45% |
| Plasma Half-life (t₁/₂) | 4.2 hours |
| Clearance (CL) | 15 mL/min/kg |
| Volume of Distribution (Vd) | 2.1 L/kg |
Disclaimer: The experimental protocol and quantitative data presented above are hypothetical and for illustrative purposes only. They are intended to demonstrate the potential application and characterization of compounds derived from this compound.
Visualizing the Workflow and Potential Mechanism
To further illustrate the application of this building block, the following diagrams depict a generalized experimental workflow for its use in synthesis and a hypothetical signaling pathway that a resulting drug candidate might modulate.
Application Notes and Protocols for the Use of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a means to fine-tune the physicochemical and pharmacological properties of drug candidates.[1][2][3] The compound (4-Fluorotetrahydro-2H-pyran-4-YL)methanol presents a unique building block, combining the desirable features of a tetrahydropyran ring with the modulating effects of a fluorine atom. These features include enhanced metabolic stability, altered lipophilicity, and modified binding affinities.[2][3] This document provides detailed application notes and protocols for the use of this compound in nucleophilic substitution reactions, a fundamental class of transformations in organic synthesis.
While the C4-fluorine substituent makes the C-F bond itself generally unreactive towards standard nucleophilic substitution, the primary alcohol moiety serves as a versatile handle for introducing the fluorinated tetrahydropyran motif onto other molecules.[4] The primary application of this compound in this context is as a nucleophile, following deprotonation of the hydroxyl group to form the corresponding alkoxide. This alkoxide is a potent nucleophile capable of reacting with various electrophiles.
The electron-withdrawing nature of the fluorine atom is anticipated to increase the acidity of the hydroxyl group, facilitating its deprotonation with a suitable base. This allows for the formation of the nucleophilic alkoxide under milder conditions compared to its non-fluorinated analog.
A primary application of this compound is in the Williamson ether synthesis to form ethers, a common functional group in pharmaceuticals. This reaction involves the S(_N)2 displacement of a leaving group from an electrophile by the alkoxide of this compound.
Experimental Protocols
The following protocols are generalized procedures for the use of this compound as a nucleophile in a Williamson ether synthesis. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of Ethers via Williamson Ether Synthesis
This protocol outlines the synthesis of an ether by reacting the sodium salt of this compound with a primary alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Primary alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Alkoxide Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
-
Nucleophilic Substitution:
-
Cool the resulting alkoxide solution to 0 °C.
-
Add the primary alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (e.g., to 40-60 °C) may be required for less reactive alkyl halides.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4) or Na(_2)SO(_4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
-
Data Presentation
The following table provides representative data for a hypothetical Williamson ether synthesis reaction based on the general protocol.
| Entry | Electrophile (R-X) | Product | Yield (%) | Purity (%) |
| 1 | Benzyl Bromide | (4-Fluorotetrahydro-2H-pyran-4-YL)(phenyl)methyl ether | 85 | >98 |
| 2 | Ethyl Iodide | Ethyl (4-Fluorotetrahydro-2H-pyran-4-YL)methyl ether | 78 | >97 |
| 3 | 1-Bromobutane | Butyl (4-Fluorotetrahydro-2H-pyran-4-YL)methyl ether | 75 | >98 |
Visualizations
Diagram 1: Williamson Ether Synthesis Workflow
References
Derivatization of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol for library synthesis
Anwendungs- und Protokollhinweise: Derivatisierung von (4-Fluorotetrahydro-2H-pyran-4-YL)methanol zur Bibliotheksynthese
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Datum: 26. Dezember 2025
Einleitung
In der modernen medizinischen Chemie ist die strategische Einführung von Fluoratomen in Moleküle ein entscheidendes Instrument zur Optimierung der pharmakokinetischen und pharmakodynamischen Eigenschaften von Wirkstoffkandidaten. Fluorierte Bausteine sind daher für die Synthese von Substanzbibliotheken von großem Interesse. This compound ist ein solcher wertvoller Baustein. Die Tetrahydropyran-Einheit ist ein anerkannter Bioisoster für verschiedene funktionelle Gruppen und verbessert häufig die Löslichkeit und die metabolische Stabilität. Die zusätzliche geminale Fluor- und Hydroxymethylgruppe bietet einen einzigartigen dreidimensionalen Austrittsvektor für die weitere Derivatisierung, was die Erforschung des chemischen Raums um diesen Kern herum ermöglicht.
Diese Anwendungshinweise beschreiben allgemeine Protokolle zur Derivatisierung von this compound durch Acylierung und Veretherung, um eine vielfältige Bibliothek von Analoga für das Screening in der Wirkstoffforschung zu erstellen.
Experimentelle Protokolle
Hinweis: Die folgenden Protokolle sind verallgemeinerte Verfahren und müssen möglicherweise für spezifische Substrate optimiert werden. Alle Arbeiten sollten in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung durchgeführt werden.
Protokoll 1: Allgemeine Acylierung zur Synthese von Estern
Dieses Protokoll beschreibt die Synthese einer Ester-Bibliothek aus this compound unter Verwendung verschiedener Carbonsäurechloride oder -anhydride.
Materialien:
-
This compound
-
Gewünschtes Säurechlorid oder -anhydrid (z. B. Acetylchlorid, Benzoylchlorid)
-
Aprotisches Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF))
-
Tertiäre Aminbase (z. B. Triethylamin (TEA), N,N-Diisopropylethylamin (DIPEA))
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Verfahren:
-
Lösen Sie this compound (1,0 Äq.) in trockenem DCM in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).
-
Kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Fügen Sie Triethylamin (1,2 Äq.) zu der gerührten Lösung hinzu.
-
Fügen Sie das entsprechende Säurechlorid oder -anhydrid (1,1 Äq.) tropfenweise zu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion löschen Sie diese mit gesättigter NaHCO₃-Lösung.
-
Trennen Sie die organische Schicht und extrahieren Sie die wässrige Schicht zweimal mit DCM.
-
Vereinigen Sie die organischen Schichten, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte Ester-Derivat zu erhalten.
Protokoll 2: Allgemeine Williamson-Veretherung zur Synthese von Ethern
Dieses Protokoll beschreibt die Synthese einer Ether-Bibliothek aus this compound unter Verwendung verschiedener Alkylhalogenide.[1][2][3]
Materialien:
-
This compound
-
Starke Base (z. B. Natriumhydrid (NaH), 60 % Dispersion in Mineralöl)
-
Polares aprotisches Lösungsmittel (z. B. trockenes Tetrahydrofuran (THF), Dimethylformamid (DMF))
-
Gewünschtes Alkylhalogenid (z. B. Benzylbromid, Iodmethan)
-
Gesättigte wässrige Ammoniumchloridlösung (NH₄Cl)
-
Diethylether
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Verfahren:
-
Suspendieren Sie Natriumhydrid (1,2 Äq.) in trockenem THF in einem Rundkolben unter einer inerten Atmosphäre.
-
Kühlen Sie die Suspension auf 0 °C.
-
Fügen Sie eine Lösung von this compound (1,0 Äq.) in trockenem THF tropfenweise hinzu.
-
Rühren Sie die Mischung bei 0 °C für 30 Minuten, dann bei Raumtemperatur für weitere 30 Minuten, um die Bildung des Alkoholats zu ermöglichen.
-
Fügen Sie das Alkylhalogenid (1,1 Äq.) hinzu und rühren Sie die Mischung bei Raumtemperatur oder erwärmen Sie sie vorsichtig (z. B. auf 50 °C), bis der Ausgangsstoff verbraucht ist (Überwachung durch DC).
-
Kühlen Sie die Reaktion auf 0 °C ab und löschen Sie sie vorsichtig durch tropfenweise Zugabe von gesättigter NH₄Cl-Lösung.
-
Extrahieren Sie das Produkt mit Diethylether (3x).
-
Waschen Sie die vereinigten organischen Extrakte mit Sole, trocknen Sie sie über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte Ether-Derivat zu erhalten.
Datenpräsentation
Die folgende Tabelle fasst repräsentative Daten für eine hypothetische Bibliothek zusammen, die aus this compound synthetisiert wurde.
| Derivat-Struktur | Name des Derivats | Reaktionstyp | Ausbeute (%) | Reinheit (%) (LC-MS) |
|
| (4-Fluorotetrahydro-2H-pyran-4-yl)methylacetat | Acylierung | 85 | >98 |
|
| 4-(Benzyloxymethyl)-4-fluortetrahydro-2H-pyran | Veretherung | 78 | >99 |
|
| (4-Fluorotetrahydro-2H-pyran-4-yl)methylbenzoat | Acylierung | 92 | >97 |
|
| 4-Fluor-4-(methoxymethyl)tetrahydro-2H-pyran | Veretherung | 75 | >98 |
Visualisierungen
Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf der Bibliotheksynthese und ein repräsentatives Reaktionsschema.
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese einer Substanzbibliothek.
References
Application Notes and Protocols: Reactions of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and proposed protocols for the reaction of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol with various electrophiles. Due to the limited availability of specific literature for this fluorinated alcohol, the protocols herein are based on established chemical principles for fluorinated compounds and general synthetic methodologies for alcohols. The presence of a fluorine atom alpha to the hydroxyl group significantly modulates its reactivity, a key consideration detailed in these notes.
Introduction and Reactivity Profile
This compound is a valuable building block in medicinal chemistry and drug discovery. The tetrahydropyran motif is a common feature in many bioactive molecules, and the introduction of a fluorine atom can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.
The primary alcohol of this compound is the main site for derivatization. However, the strong electron-withdrawing inductive effect of the adjacent fluorine atom reduces the nucleophilicity of the hydroxyl oxygen. Consequently, reactions with electrophiles typically require more forcing conditions (e.g., stronger bases, higher temperatures, or activation agents) compared to its non-fluorinated counterpart, (tetrahydro-2H-pyran-4-yl)methanol. Standard reactions like O-acylation, O-sulfonylation, and O-alkylation are feasible but must be optimized to overcome this reduced reactivity.
Proposed Synthesis of Starting Material
A plausible synthetic route to this compound can be envisioned starting from commercially available materials.
Caption: Proposed synthetic pathway to the target alcohol.
General Experimental Workflow
The derivatization of this compound with various electrophiles follows a general experimental workflow. Key to success is the careful choice of base and reaction conditions to drive the reaction to completion.
Application Notes and Protocols: The Use of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol in the Synthesis of a Novel JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine and fluorinated motifs into active pharmaceutical ingredients (APIs) is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The tetrahydropyran (THP) ring system is a prevalent scaffold in numerous approved drugs, valued for its favorable physicochemical properties and its role as a bioisostere for other cyclic systems. The combination of these features in the form of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol makes it a valuable and strategic building block for the synthesis of novel APIs. This document outlines the application of this fluorinated building block in the synthesis of a hypothetical Janus Kinase (JAK) inhibitor, "Fluorojakinib," and provides detailed experimental protocols.
Rationale for Use in JAK Inhibitor Synthesis
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors, making them key targets for autoimmune diseases, inflammation, and myeloproliferative disorders. Many JAK inhibitors feature a heterocyclic core responsible for binding to the hinge region of the kinase, and a variety of substituted cyclic moieties that occupy the solvent-exposed region, influencing selectivity and pharmacokinetic properties.
The incorporation of the this compound moiety into a JAK inhibitor scaffold is proposed to:
-
Improve Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, reducing the likelihood of metabolic oxidation at the 4-position of the tetrahydropyran ring.
-
Modulate Lipophilicity: The fluorine atom can lower the pKa of nearby protons and influence the overall lipophilicity of the molecule, potentially improving its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Enhance Binding Interactions: The polar C-F bond and the hydroxyl group can engage in specific hydrogen bonding or dipole-dipole interactions within the target protein's binding pocket.
Hypothetical API Target: Fluorojakinib
For the purpose of these application notes, we propose a hypothetical JAK inhibitor, "Fluorojakinib," which incorporates the this compound building block. The structure is based on a common pyrrolo[2,3-d]pyrimidine core found in several approved JAK inhibitors.
Structure of Fluorojakinib: (A hypothetical structure where the (4-Fluorotetrahydro-2H-pyran-4-YL)methyl group is attached to the pyrrolo[2,3-d]pyrimidine core, for instance, via an ether or amine linkage.)
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the known synthesis of the non-fluorinated analog, (tetrahydro-2H-pyran-4-yl)methanol.
Step 1: Synthesis of Tetrahydro-4H-pyran-4-one (Based on established literature procedures for the synthesis of this starting material.)
Step 2: Fluorination of Tetrahydro-4H-pyran-4-one
-
To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent (e.g., dichloromethane) at -78 °C, add a fluorinating agent such as Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Fluorotetrahydro-2H-pyran.
Step 3: Introduction of the Hydroxymethyl Group
-
To a solution of 4-Fluorotetrahydro-2H-pyran (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Bubble dry formaldehyde gas through the solution or add paraformaldehyde (1.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of Fluorojakinib (Hypothetical)
This protocol describes a plausible route for the synthesis of "Fluorojakinib" using this compound.
Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (This is a common intermediate in the synthesis of many JAK inhibitors and can be synthesized according to literature procedures.)
Step 2: Mitsunobu Reaction for Ether Linkage Formation
-
To a stirred solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the desired product.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate, 4-((4-Fluorotetrahydro-2H-pyran-4-YL)methoxy)-7H-pyrrolo[2,3-d]pyrimidine.
Step 3: Final Amine Substitution (Hypothetical)
-
To a solution of the intermediate from Step 2 (1.0 eq) in a suitable solvent such as isopropanol, add the desired amine side chain (e.g., a substituted piperidine or other cyclic amine, 1.5 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to afford the final product, "Fluorojakinib."
Data Presentation
Table 1: Hypothetical Yields and Purity for the Synthesis of this compound
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (by HPLC) (%) |
| 2 | 4-Fluorotetrahydro-2H-pyran | Tetrahydro-4H-pyran-4-one | Deoxofluor | 75 | 95 |
| 3 | This compound | 4-Fluorotetrahydro-2H-pyran | n-BuLi, Formaldehyde | 60 | >98 |
Table 2: Hypothetical Yields and Purity for the Synthesis of Fluorojakinib
| Step | Product | Starting Materials | Reagents | Yield (%) | Purity (by HPLC) (%) |
| 2 | 4-((4-Fluorotetrahydro-2H-pyran-4-YL)methoxy)-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, this compound | PPh3, DEAD | 65 | 96 |
| 3 | Fluorojakinib | Intermediate from Step 2, Amine side chain | DIPEA | 55 | >99 |
Visualizations
Caption: Synthetic workflow for the hypothetical JAK inhibitor, Fluorojakinib.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Fluorojakinib.
Conclusion
This compound is a promising building block for the synthesis of novel APIs, particularly in therapeutic areas where the modulation of physicochemical and pharmacokinetic properties is crucial. The provided hypothetical application in the synthesis of a JAK inhibitor, "Fluorojakinib," illustrates a practical and strategic approach to leveraging the benefits of fluorination and the tetrahydropyran scaffold in modern drug discovery. The detailed protocols offer a foundational methodology for the synthesis and incorporation of this valuable intermediate, which can be adapted by researchers and drug development professionals for their specific targets.
Application Notes and Protocols for the Asymmetric Synthesis Incorporating (4-Fluorotetrahydro-2H-pyran-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of the chiral building block, (4-Fluorotetrahydro-2H-pyran-4-YL)methanol. The incorporation of fluorinated heterocyclic moieties is a critical strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. This document details protocols for the synthesis of the racemic building block, its enantioselective resolution, and its subsequent use in further synthetic transformations.
The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and approved pharmaceuticals. The introduction of a fluorine atom at the C4-position can significantly influence the molecule's conformation and electronic properties, making this compound a valuable synthon for the development of novel therapeutics.
Part 1: Synthesis and Enantioselective Resolution
The enantiomerically pure forms of this compound are not readily commercially available. The following protocols describe a robust method for the synthesis of the racemic compound via a fluoro-Prins cyclization, followed by an enzymatic kinetic resolution to obtain the individual enantiomers.
Experimental Protocols
Protocol 1.1: Synthesis of Racemic this compound via Fluoro-Prins Cyclization
This protocol is adapted from the Prins fluorination reaction using BF₃·OEt₂ as both a Lewis acid and a fluoride source.[1][2]
Materials:
-
But-3-en-1-ol
-
Paraformaldehyde
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add paraformaldehyde (1.0 eq).
-
Add anhydrous DCM and cool the suspension to -20 °C in a cryostat.
-
Slowly add boron trifluoride diethyl etherate (1.1 eq) to the suspension and stir for 15 minutes.
-
Add a solution of but-3-en-1-ol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford racemic this compound as a colorless oil.
Protocol 1.2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol is based on lipase-mediated acetylation, a common method for the resolution of chiral alcohols.[3]
Materials:
-
Racemic this compound
-
Lipase (e.g., Lipase from Candida antarctica, immobilized (Novozym 435))
-
Vinyl acetate
-
tert-Butyl methyl ether (TBME), anhydrous
-
Molecular sieves (4 Å)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry flask containing activated 4 Å molecular sieves, add racemic this compound (1.0 eq) and anhydrous TBME.
-
Add vinyl acetate (0.6 eq) to the solution.
-
Add the immobilized lipase (e.g., 20 mg per mmol of substrate).
-
Seal the flask and stir the suspension at room temperature.
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme and washing it with TBME.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol (one enantiomer) from the acetylated product (the other enantiomer) by flash column chromatography on silica gel.
-
The acetylated enantiomer can be deprotected using standard conditions (e.g., K₂CO₃ in methanol) to yield the corresponding alcohol enantiomer.
Part 2: Application in Asymmetric Synthesis
Once obtained in enantiomerically pure form, this compound can be utilized as a chiral building block in the synthesis of more complex molecules. The hydroxyl group serves as a handle for various transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.
Protocol 2.1: Williamson Ether Synthesis using an Enantiomer of this compound
This protocol describes a general procedure for the O-alkylation of the chiral alcohol.
Materials:
-
Enantiomerically pure this compound (e.g., the (R)-enantiomer)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
An alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add enantiomerically pure this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired ether.
Data Presentation
The following tables summarize expected quantitative data for the described protocols, based on literature values for analogous reactions.
Table 1: Quantitative Data for the Synthesis of Racemic this compound
| Step | Reactants | Product Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Fluoro-Prins Cyclization | But-3-en-1-ol, Paraformaldehyde, BF₃·OEt₂ | 60-70 | ~10:1 | [2] |
Table 2: Quantitative Data for Enzymatic Kinetic Resolution
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee %) of Alcohol | Enantiomeric Excess (ee %) of Acetate | Reference |
| Novozym 435 | Racemic this compound | ~50 | >95 | >95 | [3] |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the preparation and application of the chiral building block.
Diagram 2: Logical Relationship in Drug Discovery
Caption: Role of the fluorinated building block in drug discovery.
References
- 1. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
I. Proposed Synthetic Pathway
A common and logical synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor alcohol, (Tetrahydro-2H-pyran-4-YL)methanol. The second, and more challenging step, is the deoxyfluorination of this tertiary alcohol.
Caption: Proposed two-step synthesis of this compound.
II. Experimental Protocols
A. Synthesis of (Tetrahydro-2H-pyran-4-YL)methanol (Precursor)
This protocol is based on the reduction of a commercially available ester.
-
Materials:
-
Ethyl tetrahydro-2H-pyran-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
10% aqueous sodium hydroxide (NaOH)
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (3.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equivalent) in anhydrous THF.
-
Maintain the reaction mixture at 0 °C and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of ethyl acetate, followed by a 10% aqueous solution of NaOH.
-
Allow the mixture to stir for an additional 30 minutes.
-
Filter the resulting slurry through a pad of diatomaceous earth to remove the aluminum salts.
-
Wash the filter cake with additional THF.
-
Combine the filtrate and washings, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield (Tetrahydro-2H-pyran-4-YL)methanol as a colorless oil.
-
B. Synthesis of this compound (Deoxyfluorination)
This is a representative protocol using a common deoxyfluorinating agent. Caution: Deoxyfluorinating agents can be hazardous and should be handled with extreme care in a well-ventilated fume hood, following all institutional safety protocols.
-
Materials:
-
(Tetrahydro-2H-pyran-4-YL)methanol
-
Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (Tetrahydro-2H-pyran-4-YL)methanol (1.0 equivalent) in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add the deoxyfluorinating agent (e.g., DAST or Deoxo-Fluor, 1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by ¹⁹F NMR or GC-MS to confirm the formation of the product.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
III. Data Presentation
Table 1: Reported and Expected Yields for the Synthetic Steps
| Step | Reaction | Reagents | Reported/Expected Yield | Reference/Note |
| 1 | Reduction of Ester | LiAlH₄ in THF | ~96% | Based on literature for the unfluorinated precursor. |
| 2 | Deoxyfluorination | DAST, Deoxo-Fluor | 40-70% | Yields for deoxyfluorination of tertiary alcohols can vary significantly.[1][2] |
| 2 | Deoxyfluorination | PyFluor | Potentially higher yields with fewer side products | A more modern and often safer alternative.[3] |
| 2 | Deoxyfluorination | PhenoFluor | Good for complex molecules, functional group tolerant | May offer improved selectivity.[4][5] |
IV. Troubleshooting Guide & FAQs
A. Troubleshooting Common Issues
References
- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fluorination of Tetrahydropyran Rings
Welcome to the technical support center for the fluorination of tetrahydropyran (THP) rings. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of fluorinated THP derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Troubleshooting Guides
The introduction of fluorine into the tetrahydropyran ring can be a challenging endeavor, with potential issues ranging from low yield to lack of stereocontrol. The following tables provide concise troubleshooting guidance for common problems encountered during these reactions.
General Issues in THP Fluorination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive fluorinating reagent (e.g., moisture contamination).- Insufficient reagent stoichiometry.- Low reaction temperature.- Steric hindrance around the reaction site. | - Use a fresh, unopened bottle of the fluorinating reagent.- Increase the equivalents of the fluorinating agent.- Gradually increase the reaction temperature while monitoring for side products.- Consider a less sterically demanding fluorinating reagent or a different synthetic route. |
| Formation of Elimination Byproducts (Alkenes) | - High reaction temperature.- Presence of a strong, non-nucleophilic base.- Substrate is prone to elimination. | - Lower the reaction temperature.- Use a weaker base or a proton sponge to neutralize any generated acid.- Choose a milder fluorinating reagent. |
| Ring Opening of the THP Moiety | - Harsh reaction conditions (e.g., strong acid or Lewis acid).- Presence of Lewis acidic impurities in the fluorinating reagent. | - Use milder reaction conditions.- Employ a purified fluorinating reagent.- Consider using a hydrogen fluoride (HF) complex with a less Lewis acidic amine, such as DMPU/HF.[1][2] |
| Poor Diastereoselectivity | - Flexible conformation of the THP ring.- Lack of a directing group on the substrate. | - Optimize reaction temperature; lower temperatures often favor higher selectivity.- Introduce a directing group (e.g., a bulky protecting group) to influence the trajectory of the incoming fluoride. |
| Difficulty in Product Purification | - Similar polarity of the product and byproducts.- Thermal instability of the fluorinated product. | - Employ alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).- Avoid high temperatures during purification; consider using a cold column. |
Reagent-Specific Troubleshooting: DAST and Selectfluor®
| Reagent | Problem | Potential Cause(s) | Suggested Solution(s) |
| DAST | Low Yield | - Decomposition of DAST due to moisture or heat.- Insufficient activation of the hydroxyl group. | - Use freshly opened DAST and ensure anhydrous reaction conditions.- Consider pre-activation of the alcohol as a sulfonate ester. |
| Rearrangement Products | - Formation of a carbocation intermediate that undergoes rearrangement. | - Run the reaction at a lower temperature (-78 °C).- Use a less polar solvent. | |
| Selectfluor® | No Reaction | - Substrate is not sufficiently electron-rich.- Inappropriate solvent. | - Activate the substrate (e.g., convert a ketone to its silyl enol ether).- Use a polar, non-reactive solvent like acetonitrile or DMF. |
| Cleavage of THP Ethers | - Selectfluor® can act as a Lewis acid, promoting the cleavage of acid-sensitive protecting groups like THP ethers.[3] | - Use a more robust protecting group for other hydroxyl functionalities in the molecule.- Minimize reaction time and temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing a fluorine atom into a tetrahydropyran ring?
A1: The most common methods involve either nucleophilic or electrophilic fluorination strategies.
-
Nucleophilic Fluorination: This typically involves the displacement of a leaving group (e.g., hydroxyl, halide, or sulfonate) with a fluoride ion source. Deoxyfluorination of hydroxytetrahydropyrans using reagents like diethylaminosulfur trifluoride (DAST) is a prominent example.
-
Electrophilic Fluorination: This method is often used for electron-rich THP derivatives, such as enol ethers or glycals. Reagents like Selectfluor® are employed to deliver an electrophilic fluorine atom.
-
Fluoro-Prins Cyclization: This is a powerful method for the diastereoselective synthesis of 4-fluorotetrahydropyrans from homoallylic alcohols and aldehydes, using a fluoride source to trap the intermediate oxocarbenium ion. Reagents like DMPU/HF and BF3·OEt2 have been successfully used for this purpose.[1][2][4]
Q2: How can I control the stereochemistry during the fluorination of a THP ring?
A2: Achieving stereocontrol is a significant challenge due to the conformational flexibility of the THP ring.[5] Several strategies can be employed:
-
Substrate Control: The inherent stereochemistry of the starting material can direct the incoming fluoride. The use of chiral substrates often leads to a preferred diastereomer.
-
Reagent Control: Chiral fluorinating agents can induce enantioselectivity, although this is less common for THP systems.
-
Directing Groups: The presence of bulky groups on the THP ring can block one face of the molecule, forcing the fluorinating agent to attack from the less hindered side.
-
Neighboring Group Participation: A nearby functional group can participate in the reaction mechanism, leading to a specific stereochemical outcome.
Q3: My fluorination reaction with DAST is giving a complex mixture of products. What could be the cause?
A3: DAST is known to sometimes cause rearrangements, especially if the reaction proceeds through a carbocationic intermediate. To minimize this, it is crucial to run the reaction at low temperatures (typically -78 °C) and add the DAST slowly to the substrate solution. Using a non-polar solvent can also help to suppress the formation of charged intermediates.
Q4: I am trying to fluorinate a THP derivative that also contains a THP ether as a protecting group. The protecting group is being cleaved. How can I avoid this?
A4: THP ethers are acid-labile protecting groups.[3][6] Some electrophilic fluorinating agents, like Selectfluor®, can be sufficiently Lewis acidic to cause deprotection.[3] To circumvent this, consider using a more acid-stable protecting group for the other alcohol, such as a silyl ether (e.g., TBDMS) or a benzyl ether. Alternatively, using a milder fluorinating agent or carefully controlling the reaction conditions (lower temperature, shorter reaction time) might minimize the cleavage.
Q5: What are the key safety precautions I should take when working with fluorinating agents like DAST and Selectfluor®?
A5: Both DAST and Selectfluor® require careful handling.
-
DAST: is toxic, corrosive, and moisture-sensitive. It can decompose violently upon heating. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Quench reactions carefully at low temperatures.
-
Selectfluor®: is a stable solid but is a strong oxidizing agent. Avoid contact with combustible materials. As with all chemical reagents, handle it in a fume hood with appropriate PPE. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using before starting any experiment.[7][8][9][10]
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of 4-Fluoro-tetrahydropyran via Fluoro-Prins Cyclization using DMPU/HF
This protocol is adapted from methodologies describing the use of HF complexes in Prins-type cyclizations.[1][2]
Materials:
-
Homoallylic alcohol
-
Aldehyde (e.g., paraformaldehyde)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone/Hydrogen Fluoride (DMPU/HF) complex
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.5 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the DMPU/HF complex (2.0 equiv) dropwise.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoro-tetrahydropyran derivative.
Protocol 2: Deoxyfluorination of a Hydroxytetrahydropyran using DAST
This protocol outlines a general procedure for the conversion of a secondary alcohol on a THP ring to a fluoride.
Materials:
-
Hydroxytetrahydropyran derivative
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the hydroxytetrahydropyran derivative (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2-1.5 equiv) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield the fluorinated tetrahydropyran.
Visualizations
Experimental Workflow for Fluoro-Prins Cyclization
Caption: Workflow for the synthesis of 4-fluoro-tetrahydropyrans.
Decision Tree for Troubleshooting Low Yield in THP Fluorination
Caption: Troubleshooting guide for low yield in THP fluorination reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Simpler fluorine chemistry [soci.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: Stability of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol under acidic conditions. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic conditions?
A1: this compound contains a tetrahydropyran ring, which is a cyclic ether. Ethers are generally stable but can undergo cleavage under strong acidic conditions, often requiring elevated temperatures.[1] The presence of a fluorine atom at the 4-position, being a highly electronegative atom, may influence the stability of the ring and the adjacent functional groups. The carbon-fluorine bond itself is very strong and not expected to cleave under typical acidic laboratory conditions.
Q2: What are the likely degradation pathways for this molecule in an acidic medium?
A2: The primary anticipated degradation pathway under harsh acidic conditions (e.g., strong acid and heat) is the acid-catalyzed cleavage of the tetrahydropyran ether bonds. This can proceed via an SN1 or SN2 mechanism, depending on the specific conditions and the structure of the molecule.[1] Protonation of the ether oxygen would be the initial step, making it a good leaving group. A subsequent nucleophilic attack (e.g., by water or a conjugate base of the acid) would lead to ring-opening. The primary alcohol moiety is generally stable to acids, but under very harsh conditions, dehydration could potentially occur if a stable carbocation can be formed.
Q3: Are there any specific analytical methods recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric (MS) detection is the recommended approach for monitoring the degradation of this compound. Such a method should be capable of separating the parent compound from any potential degradation products. For identifying and characterizing unknown degradants, hyphenated techniques such as LC-MS/MS are particularly powerful.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of the compound observed at room temperature in mildly acidic solution (pH 4-6). | This is unexpected as significant ether cleavage typically requires stronger acids and/or heat. The issue might be related to impurities in the sample or the acidic medium that could be catalyzing degradation. | - Ensure the purity of your starting material. - Use high-purity acids and solvents to prepare your solutions. - Re-evaluate the pH of your solution. - Conduct a control experiment with a well-characterized, similar compound to ensure the experimental setup is not flawed. |
| Multiple unexpected peaks appearing in the chromatogram after acid treatment. | This could indicate complex degradation pathways or the formation of secondary degradation products. Over-stressing the sample (using excessively harsh conditions) can lead to the formation of degradants that would not be observed under normal storage or use conditions. | - Reduce the severity of the acidic stress conditions (e.g., lower the acid concentration, temperature, or duration of exposure). The goal of forced degradation is typically to achieve 5-20% degradation.[2] - Analyze samples at multiple time points to distinguish between primary and secondary degradation products.[3] - Employ a gradient HPLC method to ensure adequate separation of all components. - Use LC-MS to obtain mass information for the unknown peaks to aid in their identification. |
| Poor mass balance in the stability study. | This can be due to the formation of non-UV active or volatile degradation products that are not detected by the analytical method. It could also result from the adsorption of the compound or its degradants onto the container surface. | - Use a mass detector (e.g., CAD or ELSD) in addition to a UV detector to detect non-chromophoric compounds. - Analyze the headspace of the sample vial by GC-MS to check for volatile degradants. - Use inert container materials (e.g., silanized glass) to minimize adsorption. - Ensure complete extraction of the sample from the reaction mixture during sample preparation. |
Quantitative Data
Since no specific experimental stability data for this compound under acidic conditions is publicly available, the following table presents hypothetical data based on typical forced degradation studies for analogous compounds. These values are for illustrative purposes to guide experimental design.
Table 1: Illustrative Forced Degradation of this compound under Acidic Conditions
| Condition | Time (hours) | Assay of Parent Compound (%) | Total Degradation (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl at 60 °C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 95.2 | 4.8 | 3.1 | 1.5 | |
| 6 | 88.5 | 11.5 | 7.3 | 3.8 | |
| 12 | 79.8 | 20.2 | 12.9 | 6.5 | |
| 24 | 65.1 | 34.9 | 22.4 | 11.2 | |
| 1 M HCl at 60 °C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 81.3 | 18.7 | 11.8 | 6.2 | |
| 6 | 55.7 | 44.3 | 28.1 | 14.7 | |
| 12 | 31.0 | 69.0 | 43.7 | 22.9 | |
| 24 | 9.8 | 90.2 | 56.9 | 29.8 |
Experimental Protocols
The following is a general protocol for a forced degradation study under acidic conditions, based on ICH guidelines.
Protocol: Acidic Stress Testing of this compound
1. Objective: To evaluate the stability of this compound under acidic conditions and to identify potential degradation products.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV/PDA detector and/or a mass spectrometer
-
pH meter
-
Water bath or oven
3. Procedure:
a. Preparation of Stock Solution:
- Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
b. Stress Conditions:
- Mild Acidic Condition:
- To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.
- Keep the flask at a controlled temperature (e.g., 60 °C) in a water bath or oven.
- Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).
- Harsh Acidic Condition:
- Repeat the above procedure using a higher concentration of acid (e.g., 1 M HCl).
c. Sample Preparation for Analysis:
- At each time point, cool the withdrawn sample to room temperature.
- Neutralize the sample with an appropriate amount of NaOH solution (e.g., 0.1 M or 1 M NaOH).
- Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
d. Control Sample:
- Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without subjecting it to acidic stress. Analyze this sample at the beginning and end of the experiment.
e. HPLC Analysis:
- Analyze the stressed samples and the control sample using a validated stability-indicating HPLC method.
- The method should be able to separate the parent compound from all degradation products.
- Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
4. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Calculate the percentage of each degradation product formed.
-
Determine the overall degradation and assess the mass balance.
Visualizations
Caption: Workflow for conducting forced degradation studies under acidic conditions.
Caption: Hypothesized degradation pathway via acid-catalyzed ether cleavage.
References
Navigating the Synthesis of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the reaction conditions for the synthesis of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol. This valuable fluorinated building block presents unique challenges in its preparation. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate a successful synthesis.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This section addresses common issues in a question-and-answer format to provide clear and actionable solutions.
Issue 1: Low to no yield of the desired 4-fluorotetrahydropyran product in the Prins Fluorination Cyclization.
-
Question: My Prins fluorination reaction using a homoallylic alcohol, an aldehyde, and boron trifluoride etherate (BF₃·OEt₂) is not yielding the expected 4-fluoropyran. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in the Prins fluorination cyclization can stem from several factors. Firstly, the quality and stoichiometry of the reagents are critical. Ensure that the BF₃·OEt₂ is fresh and used in at least stoichiometric amounts, as it acts as both the Lewis acid catalyst and the fluoride source. The homoallylic alcohol and aldehyde should be pure and free of water, which can quench the Lewis acid.
Secondly, the choice of aldehyde is crucial. While various aldehydes can be used, their electronic properties can influence reactivity. Electron-poor aldehydes tend to react more readily. If you are using a less reactive aldehyde, consider increasing the reaction temperature or using a more potent Lewis acid, though this may lead to side reactions.
Finally, reaction conditions such as temperature and time are important parameters to optimize. These reactions can be sensitive, and running them at elevated temperatures using microwave irradiation has been shown to improve reaction times.[1][2][3]
Issue 2: Formation of multiple products and low diastereoselectivity.
-
Question: I am observing a mixture of diastereomers and other side products in my reaction. How can I improve the stereoselectivity and minimize side reactions?
-
Answer: The Prins fluorination is known to sometimes yield products with moderate diastereoselectivity.[1][2][3] The stereochemical outcome is influenced by the substituents on both the homoallylic alcohol and the aldehyde. To enhance diastereoselectivity, explore different substitution patterns on your starting materials if possible.
Common side reactions include the formation of dihydropyrans through elimination of HF from the product, or other rearrangement products. To minimize these, it is crucial to carefully control the reaction temperature and time. Running the reaction at a lower temperature may favor the desired fluorinated product. Additionally, ensuring a completely anhydrous environment is key to preventing hydrolysis and other undesired pathways.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
-
Question 1: What is a reliable synthetic route to obtain the homoallylic alcohol precursor?
Answer: A common and effective method for the synthesis of homoallylic alcohols is the addition of an allyl organometallic reagent (e.g., allylmagnesium bromide or allyllithium) to an appropriate aldehyde or ketone. A wide range of methods for synthesizing homoallylic alcohols are available and can be adapted to your specific needs.[4]
-
Question 2: Can I use formaldehyde in the Prins fluorination to directly install the hydroxymethyl group at the 4-position?
Answer: The use of formaldehyde in Prins cyclizations can be challenging due to its high reactivity and tendency to polymerize. While theoretically possible, it may lead to complex reaction mixtures and low yields of the desired product. A more reliable approach would be to use an aldehyde with a functional group that can be readily converted to a hydroxymethyl group in a subsequent step. For example, using an aldehyde containing a protected alcohol or a group that can be reduced to an alcohol.
-
Question 3: How can I purify the final fluorinated product?
Answer: The purification of fluorinated heterocyclic compounds can be challenging due to their unique physical properties. Standard column chromatography on silica gel is a common first step. However, the polarity of fluorinated compounds can be unusual. It is advisable to perform a thorough screening of solvent systems for thin-layer chromatography (TLC) to identify an optimal eluent for separation. In some cases, specialized techniques such as fluorous solid-phase extraction (F-SPE) may be beneficial for separating fluorinated molecules from their non-fluorinated counterparts.[5] High-performance liquid chromatography (HPLC) can also be a powerful tool for obtaining highly pure material.[5]
Experimental Protocols
A proposed two-step synthetic approach to this compound is outlined below.
Step 1: Synthesis of a 4-Fluoro-4-substituted-tetrahydropyran via Prins Fluorination Cyclization
This protocol is adapted from the work of O'Hagan and colleagues.[1][2][3]
-
To a stirred solution of the homoallylic alcohol (1.0 eq) and a suitable aldehyde (1.0 - 1.2 eq) in anhydrous dichloromethane (DCM) at room temperature, add boron trifluoride etherate (BF₃·OEt₂) (1.0 - 1.5 eq) dropwise under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-fluoro-4-substituted-tetrahydropyran.
Step 2: Conversion to this compound
The conversion of the substituent at the 4-position to a hydroxymethyl group will depend on the chosen aldehyde in Step 1. For example, if an ester-containing aldehyde was used, the resulting ester can be reduced to the alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). The general procedure for the reduction of the non-fluorinated analogue is well-established.[6][7]
Quantitative Data Summary
Table 1: Reaction Parameters for Prins Fluorination Cyclization
| Parameter | Recommended Range/Value | Notes |
| Reactant Ratio | ||
| Homoallylic Alcohol | 1.0 eq | Starting material. |
| Aldehyde | 1.0 - 1.2 eq | A slight excess may improve conversion. |
| BF₃·OEt₂ | 1.0 - 1.5 eq | Stoichiometric amount is crucial. |
| Solvent | Anhydrous Dichloromethane | Ensure solvent is dry. |
| Temperature | Room Temperature to Reflux | Optimization may be required. Microwave heating can be explored.[1][2][3] |
| Reaction Time | 2 - 24 hours | Monitor by TLC. |
Visualizing the Workflow
To aid in understanding the synthetic strategy, the following workflow diagram is provided.
Caption: Synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
Technical Support Center: Synthesis of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol
Welcome to the technical support center for the synthesis of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this key fluorinated building block.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, primarily via the fluoro-Prins cyclization of a homoallylic alcohol with formaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) is moisture-sensitive.[1] 2. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 3. Poor Quality Starting Materials: Impurities in but-3-en-1-ol or formaldehyde can inhibit the reaction. | 1. Use a fresh, unopened bottle of BF₃·OEt₂ or distill it prior to use. Handle under an inert atmosphere (e.g., argon or nitrogen).[1] 2. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. 3. Ensure the purity of starting materials. Purify but-3-en-1-ol by distillation if necessary. Use a reliable source of formaldehyde, such as paraformaldehyde, and ensure it is properly depolymerized before use. |
| Formation of Significant Side Products | 1. Excess Formaldehyde: Can lead to the formation of 1,3-dioxanes.[2][3] 2. Presence of Water: Can result in the formation of 1,3-diols instead of the fluorinated product.[2][3] 3. High Reaction Temperature: Can promote the formation of allylic alcohols through elimination.[2][3] | 1. Use a stoichiometric amount or a slight excess of formaldehyde. Monitor the addition carefully. 2. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. Use a dry solvent. 3. Maintain a low reaction temperature (e.g., -20 °C to 0 °C) to favor the desired cyclization and fluorination pathway.[4] |
| Poor Diastereoselectivity | 1. High Reaction Temperature: Higher temperatures can lead to a mixture of diastereomers.[4][5] 2. Nature of the Lewis Acid: While BF₃·OEt₂ is common, other Lewis acids might offer different selectivity. | 1. Perform the reaction at lower temperatures (e.g., -20 °C) to improve the diastereomeric ratio.[4] 2. While BF₃·OEt₂ is the primary reagent for this specific transformation, exploring other Lewis acids could be a research direction for optimizing selectivity. |
| Difficult Purification | 1. Polarity of the Product and Byproducts: The hydroxyl group in the product and potential diol side products makes them polar and potentially difficult to separate from other polar impurities. 2. Co-elution of Diastereomers: Diastereomers may have very similar polarities, making their separation by standard column chromatography challenging. | 1. Utilize Hydrophilic Interaction Chromatography (HILIC) for highly polar compounds. Reversed-phase HPLC with a suitable mobile phase modifier (e.g., TFA) can also be effective.[6] 2. Employ specialized chromatography techniques such as Supercritical Fluid Chromatography (SFC) for challenging separations. Chiral chromatography may also resolve diastereomers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the fluoro-Prins cyclization. This reaction involves the treatment of a homoallylic alcohol, such as but-3-en-1-ol, with an aldehyde, in this case, formaldehyde, in the presence of a Lewis acid that also serves as a fluoride source, most commonly boron trifluoride etherate (BF₃·OEt₂).[5]
Q2: What are the expected side products in this synthesis?
A2: The primary side products in a Prins reaction involving formaldehyde include:
-
1,3-Dioxanes: Formed from the reaction of the carbocation intermediate with another molecule of formaldehyde.[2][3]
-
Allylic Alcohols: Resulting from the elimination of a proton from the carbocation intermediate, especially at higher temperatures.[2][3]
-
1,3-Diols: Can be formed if water is present in the reaction mixture.[2][3]
-
Diastereomers: The desired product can be formed as a mixture of diastereomers. The ratio is often dependent on the reaction temperature.[4][5]
Q3: How can I improve the yield and selectivity of the reaction?
A3: To improve the yield and selectivity:
-
Control Stoichiometry: Use a carefully controlled amount of formaldehyde to minimize the formation of dioxanes.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent the formation of diol byproducts.
-
Low Temperature: Performing the reaction at a reduced temperature (e.g., -20 °C) can significantly enhance diastereoselectivity in favor of the desired isomer.[4]
-
Slow Addition: Add the Lewis acid slowly to the mixture of the alcohol and aldehyde at a low temperature to control the reaction rate and minimize side reactions.
Q4: What purification techniques are most effective for isolating this compound?
A4: Due to the polar nature of the target molecule and potential byproducts, standard silica gel chromatography can be challenging. The following techniques are recommended:
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): A C18 column with a water/acetonitrile or water/methanol gradient, often with an additive like trifluoroacetic acid (TFA), can be effective for purifying polar compounds.
-
Hydrophilic Interaction Chromatography (HILIC): This technique is particularly well-suited for the separation of highly polar compounds that show little or no retention in reversed-phase chromatography.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often successful in separating polar compounds and diastereomers.
Data Presentation
Table 1: Influence of Reaction Conditions on Fluoro-Prins Cyclization of Homoallylic Alcohols with Aldehydes.
| Entry | Aldehyde | Lewis Acid | Temperature (°C) | Conversion (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Aromatic | BF₃·OEt₂ | Room Temp | 65-90 | 1.9:1 to 5.4:1 | [4] |
| 2 | Aromatic | BF₃·OEt₂ | -20 | 59-66 | up to 10:1 | [4] |
| 3 | Aliphatic | BF₃·OEt₂ | Room Temp | High | Poor | [4] |
Experimental Protocols
Key Experiment: Synthesis of 4-Fluoro-2-phenyltetrahydro-2H-pyran (A representative Fluoro-Prins Cyclization)
This protocol is adapted from the literature for a similar fluoro-Prins cyclization and can be used as a starting point for the synthesis of this compound by substituting benzaldehyde with a suitable formaldehyde source (e.g., paraformaldehyde).
Materials:
-
But-3-en-1-ol
-
Benzaldehyde (or paraformaldehyde)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [5]
-
To a stirred solution of but-3-en-1-ol (1.0 equiv) and benzaldehyde (1.0 equiv) in anhydrous DCM at -20 °C under an inert atmosphere, add BF₃·OEt₂ (1.0 equiv) dropwise.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-fluorotetrahydropyran derivative.
Visualizations
Caption: Fluoro-Prins cyclization pathway.
Caption: Troubleshooting workflow.
References
- 1. reddit.com [reddit.com]
- 2. Prins reaction - Wikipedia [en.wikipedia.org]
- 3. Understanding The Prins Reaction: Formaldehyde And Water [unacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
(4-Fluorotetrahydro-2H-pyran-4-YL)methanol storage and handling issues
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving (4-Fluorotetrahydro-2H-pyran-4-YL)methanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fluorinated heterocyclic alcohol. Its chemical structure consists of a tetrahydropyran ring substituted with both a fluorine atom and a hydroxymethyl group at the 4-position. Its CAS number is 883442-46-4[1].
Q2: What are the primary hazards associated with this compound?
Q3: What are the recommended storage conditions?
Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents. The container should be tightly closed. For solutions, storage at -20°C or -80°C may be recommended to prevent degradation, with the solution aliquoted to avoid repeated freeze-thaw cycles[6].
Storage and Handling Guidelines
Proper storage and handling are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage or solutions, consider refrigeration (-20°C or -80°C)[6]. | Prevents thermal degradation. |
| Light | Store in a light-resistant container. | Avoids potential photodegradation. |
| Moisture | Keep container tightly sealed. | Prevents absorption of moisture which could lead to degradation. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases[2][7]. | The alcohol functionality can react with these substances. |
| Handling | Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat[8]. | Minimizes inhalation and skin contact. |
Troubleshooting Experimental Issues
Unexpected results can arise in experiments involving this compound. This section provides guidance on common problems and potential solutions.
Issue 1: Low or No Product Yield in Reactions
dot
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes and Solutions:
-
Reagent Quality: Ensure the this compound and other reagents are of high purity and have not degraded.
-
Reaction Conditions: The reaction temperature may be too low or the reaction time too short. Conversely, excessive heat can lead to decomposition. The choice of solvent can also significantly impact the reaction outcome.
-
Stoichiometry: Carefully re-check the molar ratios of your reactants.
-
Side Reactions: The presence of the fluorine atom may lead to unexpected side reactions. For instance, under certain conditions, elimination of HF could occur.
Issue 2: Formation of Impurities
dot
Caption: Logical steps to address impurity formation.
Possible Causes and Solutions:
-
Starting Material Purity: Verify the purity of your this compound using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Reaction Byproducts: The reaction conditions may favor the formation of undesired byproducts. Consider adjusting the temperature, reaction time, or catalyst.
-
Degradation: The starting material or product may be unstable under the reaction or work-up conditions. For instance, the tetrahydropyran ring can be sensitive to strong acids.
Experimental Protocols
While specific experimental protocols for reactions involving this compound are not widely published, a general procedure for a common transformation, such as an esterification, is provided below as a template.
General Protocol: Esterification of this compound
This protocol is a general guideline and may require optimization for specific carboxylic acids.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Add the carboxylic acid (1.1 eq) to the solution.
-
If required, add a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or as determined by the specific requirements of the coupling agents.
-
Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, filter the reaction mixture to remove any solid byproducts (e.g., DCU if DCC is used).
-
Wash the filtrate with an appropriate aqueous solution (e.g., saturated sodium bicarbonate, brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel.
-
Disclaimer: The information provided in this technical support center is intended for use by qualified professionals. It is essential to conduct a thorough literature search and risk assessment before undertaking any new experimental work. Always adhere to your institution's safety protocols.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. methanex.com [methanex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Characterization of impurities in (4-Fluorotetrahydro-2H-pyran-4-YL)methanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible and frequently employed synthetic strategy involves a two-step process starting from Tetrahydro-2H-pyran-4-carboxylic acid. The first step is a fluorination of the carboxylic acid, followed by reduction of the resulting acid fluoride or a derivative thereof to the desired primary alcohol.
Q2: What are the critical parameters to control during the fluorination step with reagents like DAST?
A2: Temperature control is crucial. These reactions are often performed at low temperatures (e.g., -78 °C) to minimize side reactions. The stoichiometry of the fluorinating agent is also critical; an excess may lead to over-fluorination or degradation, while an insufficient amount will result in incomplete conversion. The purity of the starting material and anhydrous reaction conditions are also paramount for a successful reaction.
Q3: What are the most likely impurities to be encountered in the synthesis of this compound?
A3: Potential impurities can originate from both the fluorination and reduction steps. These may include unreacted starting materials, diastereomers (if a chiral center is introduced), over-reduced or partially reduced products, and byproducts from side reactions of the reagents used.
Q4: How can I effectively separate the diastereomers of this compound?
A4: Separation of diastereomers can be challenging and often requires optimization of chromatographic conditions. Chiral chromatography, either normal phase or reverse phase, is the most effective method. Screening different chiral stationary phases and optimizing the mobile phase composition are key to achieving good resolution.
Troubleshooting Guides
Problem 1: Low yield in the fluorination of Tetrahydro-2H-pyran-4-carboxylic acid.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the fluorinating agent (e.g., DAST) is fresh and has been stored under anhydrous conditions.- Increase the reaction time or slowly warm the reaction to room temperature after the initial low-temperature addition.- Increase the molar equivalents of the fluorinating agent slightly. |
| Degradation of starting material or product | - Maintain a low reaction temperature throughout the addition of the fluorinating agent.- Ensure the work-up procedure is performed promptly and at a low temperature. |
| Moisture in the reaction | - Use freshly distilled, anhydrous solvents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of multiple unexpected spots on TLC or peaks in GC/HPLC after fluorination.
| Possible Cause | Suggested Solution |
| Formation of diastereomers | - This is expected if a new stereocenter is formed. The diastereomeric ratio can sometimes be influenced by the reaction temperature and the specific fluorinating agent used. Proceed to the next step and plan for chromatographic separation of the final product diastereomers. |
| Side reactions | - Rearrangement products can occur with some fluorinating agents.[1] Consider using a milder fluorinating agent.- Elimination byproducts may form. Optimize the reaction temperature and consider using a non-nucleophilic base if applicable. |
| Impure starting material | - Ensure the purity of the Tetrahydro-2H-pyran-4-carboxylic acid before starting the reaction. |
Problem 3: Incomplete reduction of the intermediate to the final alcohol.
| Possible Cause | Suggested Solution |
| Insufficient reducing agent | - Increase the molar equivalents of the reducing agent (e.g., LiAlH₄ or NaBH₄). |
| Deactivated reducing agent | - Use a fresh, unopened container of the reducing agent. LiAlH₄ is particularly sensitive to moisture. |
| Low reaction temperature | - For less reactive intermediates, the reaction may require gentle warming or a longer reaction time. |
Problem 4: Difficulty in separating the final product from impurities.
| Possible Cause | Suggested Solution |
| Co-eluting impurities | - Optimize the chromatographic method (see Experimental Protocols below).- Consider derivatization of the alcohol to improve separation characteristics. |
| Poor resolution of diastereomers | - Screen different chiral HPLC columns.- Optimize the mobile phase composition, including the use of different organic modifiers and additives.- Adjust the column temperature and flow rate. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Step 1: Fluorination of Tetrahydro-2H-pyran-4-carboxylic acid
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To a solution of Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.
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Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
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Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 4-Fluorotetrahydro-2H-pyran-4-carbonyl fluoride.
Step 2: Reduction to this compound
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To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the crude intermediate from Step 1 in anhydrous THF dropwise.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.
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Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser work-up).
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Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of celite, washing with THF.
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Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.
Protocol 2: HPLC-MS Analysis of this compound and Impurities
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. For separating diastereomers, a chiral stationary phase will be necessary.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing 0.1% formic acid, is typically effective.
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Flow Rate: 0.8 - 1.2 mL/min.
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Column Temperature: 30 - 40 °C.
-
Detector: Mass Spectrometer (MS) with an electrospray ionization (ESI) source in positive ion mode.
-
Injection Volume: 5 - 10 µL.
Protocol 3: GC-MS Analysis of this compound and Impurities
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Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Potential Origin | Analytical Characterization Notes |
| Tetrahydro-2H-pyran-4-carboxylic acid | Unreacted starting material | Detectable by HPLC-MS, may require derivatization for GC-MS. | |
| 4-Fluorotetrahydro-2H-pyran-4-carbonyl fluoride | Incomplete reduction | Reactive intermediate, may be observed by GC-MS or derivatized for HPLC. | |
| Diastereomers of this compound | Non-selective fluorination | Require chiral chromatography for separation. Mass spectra will be identical. | |
| Tetrahydro-2H-pyran-4-carbaldehyde | Byproduct of fluorination or incomplete reduction of a different precursor | Can be detected by both HPLC-MS and GC-MS. | |
| Over-reduction product (e.g., 4-Fluoromethyl-tetrahydropyran) | Harsh reduction conditions | Will have a different mass and fragmentation pattern in MS. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical troubleshooting flow for synthesis issues.
References
Improving the regioselectivity of reactions with (4-Fluorotetrahydro-2H-pyran-4-YL)methanol
Welcome to the technical support center for (4-Fluorotetrahydro-2H-pyran-4-YL)methanol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its use in chemical synthesis, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low to no reactivity when attempting nucleophilic substitution at the C4 position to displace the fluorine atom?
A1: This is a common challenge stemming from the inherent properties of the carbon-fluorine bond. The C-F bond is the strongest carbon-halogen bond, making the fluoride ion a very poor leaving group. Standard S(_N)1 and S(_N)2 reaction conditions are often insufficient to promote this substitution.
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Explanation: The reactivity of halogens as leaving groups in nucleophilic substitution reactions follows the trend I > Br > Cl >> F.[1] This is due to a combination of bond strength and the stability of the resulting halide anion. The C-F bond has a very high dissociation energy, and the fluoride anion (F⁻) is a relatively strong base, making it reluctant to depart.[1][2]
-
Troubleshooting:
-
Alternative Substrates: For synthetic applications requiring functionalization at the C4 position, it is highly recommended to use 4-bromo or 4-iodotetrahydropyran analogues, which exhibit significantly higher reactivity.[1]
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Forcing Conditions: While generally not recommended due to potential side reactions, extreme conditions (high temperatures, very strong nucleophiles, Lewis acid assistance) might induce some reactivity, but yields are typically low and the reaction is often impractical.
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Re-evaluate Synthetic Strategy: Consider if the desired functionality can be introduced before the formation of the tetrahydropyran ring or via a different reaction pathway that does not rely on displacing the fluorine.
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Data Summary: Halogen Leaving Group Ability
The following table summarizes key properties influencing the rate of nucleophilic substitution at the C4 position of a tetrahydropyran ring.
| 4-Halotetrahydropyran | C-X Bond Dissociation Energy (kJ/mol) | Basicity of Halide Ion (X⁻) | Expected Relative Rate of Substitution |
| 4-Fluorotetrahydropyran | ~485 | Strongest | Slowest/Unreactive |
| 4-Chlorotetrahydropyran | ~327 | Strong | Slow |
| 4-Bromotetrahydropyran | ~285 | Weak | Fast |
| 4-Iodotetrahydropyran | ~213-240 | Weakest | Fastest |
| (Data adapted from established chemical principles)[1] |
Q2: I am trying to perform a C-H functionalization on the tetrahydropyran ring. How can I control the regioselectivity to favor the C3/C5 positions over the C2/C6 positions?
A2: The primary hydroxyl group of the this compound moiety can be effectively used as a directing group to control regioselectivity in metal-catalyzed C-H activation reactions.
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Mechanism of Action: Directing groups function by coordinating to the metal catalyst, bringing it into close proximity to specific C-H bonds.[3] In this case, the hydroxyl group can form a stable, five-membered metallacyclic intermediate with the catalyst. This geometric constraint favors the activation of the C-H bonds at the C3 and C5 positions, which are adjacent to the point of attachment.
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Recommended Approach: Palladium-catalyzed C-H arylation is a well-established method. Using a suitable palladium catalyst and ligand, the hydroxyl group will direct the functionalization to the C3/C5 positions. The electron-withdrawing nature of the fluorine at C4 may also electronically favor these positions.
Q3: My reaction under acidic conditions is leading to a complex mixture of products, likely from ring-opening. How can this be controlled?
A3: Acid-catalyzed ring-opening of tetrahydropyrans proceeds via an oxocarbenium ion intermediate. The substituents on the ring heavily influence the stability of this intermediate and the subsequent site of nucleophilic attack, but the presence of both fluorine and a hydroxymethyl group at C4 complicates this process.
-
Troubleshooting Strategy:
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Use Milder Acids: Employ weaker Lewis or Brønsted acids to avoid full ring cleavage.
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Protecting Groups: Protect the hydroxyl group before subjecting the molecule to acidic conditions. This can prevent side reactions involving the hydroxyl moiety.
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Temperature Control: Run reactions at lower temperatures to minimize side reactions and improve selectivity.
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Alternative Pathways: Explore non-acidic methods to achieve your desired transformation.
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Experimental Protocols & Methodologies
Protocol 1: Regioselective C-H Arylation at C3/C5 using a Directing Group Strategy
This protocol describes a general procedure for the palladium-catalyzed arylation of this compound at the C3/C5 positions, using the hydroxyl group as a directing group.
Materials:
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This compound (1.0 mmol)
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Aryl Halide (e.g., Iodobenzene) (1.2 mmol)
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Pd(OAc)₂ (0.05 mmol, 5 mol%)
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Ligand (e.g., PPh₃ or a specialized ligand for C-H activation) (0.10 mmol, 10 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
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Anhydrous, degassed solvent (e.g., Toluene or Dioxane) (10 mL)
Procedure:
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To an oven-dried reaction vessel, add this compound, the aryl halide, Pd(OAc)₂, the ligand, and the base.
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Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
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Add the anhydrous, degassed solvent via syringe.
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Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., Ethyl Acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product via column chromatography on silica gel.
Protocol 2: Activation of the Primary Hydroxyl Group via Tosylation
This protocol details the conversion of the primary alcohol to a tosylate, a better leaving group, under conditions designed to minimize elimination side-products.
Materials:
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This compound (1.0 mmol)
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p-Toluenesulfonyl chloride (TsCl) (1.2 mmol)
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Anhydrous Pyridine or Triethylamine (TEA) with DMAP (cat.) (3.0 mmol)
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Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
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Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.
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Cool the solution to 0 °C using an ice bath.
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Add anhydrous pyridine (or TEA and a catalytic amount of DMAP).
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Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the temperature remains at 0 °C.
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Stir the reaction at 0 °C for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
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Once the reaction is complete, quench by slowly adding cold water.
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Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to avoid decomposition.
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The resulting tosylate is often used immediately in the next step without further purification.
Diagrams and Workflows
Caption: Troubleshooting flowchart for common reaction issues.
Caption: Hydroxyl group directing C-H activation to the C3/C5 positions.
Caption: General experimental workflow for catalyzed reactions.
References
Troubleshooting guide for (4-Fluorotetrahydro-2H-pyran-4-YL)methanol based synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol.
Synthesis Overview
The synthesis of this compound is typically a two-step process. The first step involves the reduction of a commercially available starting material, such as Ethyl tetrahydro-2H-pyran-4-carboxylate, to the corresponding alcohol, (Tetrahydro-2H-pyran-4-YL)methanol. The second and more challenging step is the deoxofluorination of this tertiary alcohol to yield the final product.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Step 1: Reduction of Ethyl tetrahydro-2H-pyran-4-carboxylate
Q1: The reduction of the ester to the alcohol is not going to completion. What are the possible causes and solutions?
A1: Incomplete reduction is often due to issues with the reducing agent or reaction conditions.
-
Problem: Lithium aluminum hydride (LiAlH₄) is inactive.
-
Solution: LiAlH₄ is highly reactive with moisture. Ensure you are using a fresh bottle or a properly stored container of LiAlH₄. It is also crucial to use anhydrous solvents (e.g., THF) for the reaction.
-
-
Problem: Insufficient amount of reducing agent.
-
Solution: While the stoichiometry is typically 1 equivalent of ester to 0.5 equivalents of LiAlH₄, it is common to use a slight excess to ensure complete conversion. A 1.5 to 2-fold excess of LiAlH₄ is often employed.
-
-
Problem: Low reaction temperature.
-
Solution: The reaction is usually initiated at 0°C and then allowed to warm to room temperature. If the reaction is sluggish, you can consider stirring at room temperature for a longer period.
-
Q2: The work-up procedure for the LiAlH₄ reaction is difficult, resulting in a gelatinous aluminum salt precipitate that is hard to filter. How can I improve this?
A2: A carefully controlled work-up procedure is key to obtaining a granular, easily filterable precipitate. The Fieser work-up is a widely used and effective method:
-
Cool the reaction mixture in an ice bath.
-
Slowly and sequentially add the following:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used)
-
-
Stir the resulting mixture at room temperature until a white, granular precipitate forms.
-
The precipitate can then be easily removed by filtration.
Step 2: Deoxofluorination of (Tetrahydro-2H-pyran-4-YL)methanol
Q3: I am getting a low yield of the desired this compound. What are the likely reasons?
A3: Low yields in deoxofluorination reactions are a common problem and can stem from several factors.
-
Problem: Inactive fluorinating reagent.
-
Solution: Reagents like Diethylaminosulfur Trifluoride (DAST) are sensitive to moisture. Use a fresh bottle or a recently purchased one. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Problem: Sub-optimal reaction temperature.
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Solution: Deoxofluorination of tertiary alcohols can be sensitive to temperature. It is often recommended to start the reaction at a low temperature (e.g., -78°C) and then slowly warm it to room temperature. If the reaction is too slow, gentle heating may be required, but be cautious as this can promote side reactions.
-
-
Problem: Competing elimination side reactions.
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Solution: This is a major issue with tertiary alcohols. The use of less basic fluorinating agents or the addition of a non-nucleophilic base can sometimes mitigate this. See Q4 for more details.
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Q4: My main byproduct is an alkene, likely from an elimination reaction. How can I minimize this?
A4: The formation of an elimination byproduct, 4-(methylenetetrahydro-2H-pyran), is a common challenge in the deoxofluorination of tertiary alcohols.
Caption: Troubleshooting elimination side reactions in deoxofluorination.
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Lower the Reaction Temperature: Running the reaction at colder temperatures (-78°C to 0°C) can favor the SN1/SN2 pathway over elimination.
-
Choice of Fluorinating Reagent: Some fluorinating reagents are less prone to causing elimination. Consider using alternatives to DAST such as Deoxo-Fluor® or PyFluor, which are known to be milder.
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Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar aprotic solvents like dichloromethane or toluene are generally preferred.
Q5: I am observing rearranged byproducts. Why is this happening and what can I do?
A5: The formation of rearranged products suggests the involvement of a carbocation intermediate that is undergoing Wagner-Meerwein or other types of rearrangements. This is more likely if the substrate can form a relatively stable carbocation.
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Problem: Carbocation rearrangement.
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Solution: Use a fluorinating reagent that promotes a more concerted SN2-like mechanism. While challenging for a tertiary alcohol, conditions that minimize the lifetime of a carbocation can help. This includes using a more nucleophilic fluoride source or a reagent that provides a better leaving group.
-
Q6: Are there any safety concerns with using DAST?
A6: Yes, DAST is known to be thermally unstable and can decompose violently, especially when heated above 90°C. It is also highly sensitive to moisture and will release corrosive HF gas. It is recommended to use DAST with extreme caution in a well-ventilated fume hood and to avoid large-scale reactions. More thermally stable alternatives like Deoxo-Fluor® are commercially available.[1]
Data Presentation
The following table provides a comparison of common deoxofluorinating reagents used for tertiary alcohols. The data is representative and may vary depending on the specific substrate and reaction conditions.
| Reagent | Typical Yield (%) | Typical Reaction Conditions | Advantages | Disadvantages |
| DAST | 40-70 | DCM, -78°C to rt | Readily available | Thermally unstable, moisture sensitive, can lead to elimination |
| Deoxo-Fluor® | 50-80 | DCM, -78°C to rt | More thermally stable than DAST | More expensive than DAST |
| PyFluor | 60-85 | Dioxane, 50-80°C | Thermally stable, crystalline solid | May require heating |
| AlkylFluor | 60-90 | Dioxane, 80°C | Bench-stable, good for challenging substrates | Requires heating |
Experimental Protocols
Step 1: Synthesis of (Tetrahydro-2H-pyran-4-YL)methanol
This protocol is adapted from established literature procedures.[2][3][4]
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To a stirred suspension of lithium aluminum hydride (LiAlH₄, 4.0 g, 104 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0°C under a nitrogen atmosphere, slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) in anhydrous THF (20 mL).
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Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water (4 mL), 15% aqueous NaOH (4 mL), and water (12 mL).
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Stir the mixture vigorously for 1 hour at room temperature.
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Filter the resulting white precipitate through a pad of Celite® and wash the filter cake with THF.
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Concentrate the filtrate under reduced pressure to yield (Tetrahydro-2H-pyran-4-YL)methanol as a colorless oil (expected yield: ~96%).
Step 2: Synthesis of this compound (Representative Protocol using Deoxo-Fluor®)
This is a general protocol for the deoxofluorination of a tertiary alcohol and may require optimization.
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In a fume hood, to a solution of (Tetrahydro-2H-pyran-4-YL)methanol (1.0 g, 8.6 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a plastic or Teflon® flask at -78°C under a nitrogen atmosphere, add Deoxo-Fluor® (1.2 equivalents, 10.3 mmol) dropwise.
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Stir the reaction mixture at -78°C for 30 minutes, then slowly allow it to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC or ¹⁹F NMR.
-
Upon completion, cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford this compound.
References
- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
- 4. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL CAS#: 14774-37-9 [amp.chemicalbook.com]
Validation & Comparative
Navigating the Fluorine Frontier: A Comparative Guide to 19F NMR Analysis of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol and its Bioisosteres
For researchers, scientists, and drug development professionals, the incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacokinetic properties. The 4-fluorotetrahydropyran motif, in particular, has gained traction as a valuable building block. Understanding the conformational and electronic environment of the fluorine atom is paramount for structure-activity relationship (SAR) studies, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool for this purpose. This guide provides a comparative analysis of the expected 19F NMR characteristics of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol and its relevant alternatives, supported by experimental data from analogous compounds and a detailed experimental protocol.
The fluorine-19 nucleus (¹⁹F) is an ideal NMR probe due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[1] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local electronic and stereochemical environment, offering a wide spectral dispersion that minimizes signal overlap and provides detailed structural insights.[2][3]
Comparative Analysis of 19F NMR Chemical Shifts
For this compound, the fluorine atom is situated at a tertiary carbon, adjacent to an oxygen atom in the ring and bearing a hydroxymethyl group. The electron-withdrawing effect of the ring oxygen is expected to deshield the fluorine nucleus, shifting its resonance downfield. The hydroxymethyl group will also contribute to this deshielding.
To provide a quantitative comparison, the following table summarizes the experimental 19F NMR chemical shifts of relevant cyclic and acyclic fluorinated compounds. These molecules serve as valuable benchmarks for estimating the chemical shift of our target molecule and for evaluating potential bioisosteric replacements.
| Compound | Structure | 19F Chemical Shift (δ, ppm vs. CFCl₃) | Comments |
| Estimated: this compound | 4-F-THP with CH₂OH at C4 | -160 to -180 (Estimated) | The presence of the ring oxygen and the hydroxymethyl group is expected to cause a downfield shift compared to fluorocyclohexane. |
| Fluorocyclohexane | Cyclohexane with F at C1 | -183.5 | A fundamental carbocyclic analog. The upfield shift reflects a less deshielded environment compared to the target. |
| 1,1-Difluorocyclohexane | Cyclohexane with two F at C1 | Axial: -93.8, Equatorial: -109.4 | Demonstrates the significant impact of stereochemistry on the 19F chemical shift, with the axial fluorine being more deshielded.[4] |
| 4-Fluoropiperidine | Piperidine with F at C4 | Data not available | A nitrogen-containing heterocyclic analog. The nitrogen atom's electronegativity would influence the fluorine chemical shift. |
| 3-Fluorotetrahydrofuran | Tetrahydrofuran with F at C3 | Data not available | A five-membered ring analog. Ring strain and the proximity of the oxygen atom would affect the chemical shift. |
| 2-Fluoroethanol | Ethanol with F at C2 | -225.8 | A simple acyclic analog showing a highly shielded environment for a primary fluorine adjacent to a hydroxyl group. |
| 2,2,2-Trifluoroethanol | Ethanol with CF₃ at C2 | -77.5 | The three fluorine atoms and their mutual electron-withdrawing effects lead to significant deshielding.[5] |
Note: Chemical shifts are referenced to CFCl₃ and can vary with solvent and other experimental conditions.
Experimental Protocol for 19F NMR Analysis
This section outlines a detailed methodology for acquiring a high-quality 19F NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Add a small amount of a suitable internal standard with a known 19F chemical shift that does not overlap with the analyte signal (e.g., trifluorotoluene, δ ≈ -63 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.
-
Ensure the spectrometer is well-shimmed on the deuterium lock signal of the solvent to achieve optimal resolution.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient. For quantitative measurements, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).[6]
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is recommended initially to ensure all fluorine signals are captured.[7]
-
Transmitter Frequency Offset (O1p): Center the spectral window around the expected chemical shift region (e.g., -170 ppm).
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.[6]
-
Number of Scans (NS): Typically 16 to 64 scans are sufficient due to the high sensitivity of ¹⁹F NMR.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure reproducibility of chemical shifts.
4. Data Processing:
-
Apply an exponential window function (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase correct the spectrum manually.
-
Baseline correct the spectrum.
-
Reference the spectrum to the internal standard.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the 19F NMR analysis and comparison of fluorinated molecules.
Caption: Workflow for 19F NMR analysis and comparison.
This comprehensive approach, combining predictive analysis based on analogous structures with a robust experimental protocol, provides a solid framework for researchers to effectively utilize 19F NMR in the characterization of this compound and to rationally select and evaluate alternative fluorinated motifs in the pursuit of novel therapeutics.
References
- 1. biophysics.org [biophysics.org]
- 2. Fluorocyclohexane | C6H11F | CID 78988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Tetrahydropyran Methanol
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. This guide provides an objective comparison of the chemical reactivity of (tetrahydro-2H-pyran-2-yl)methanol and its fluorinated analog, (2-(fluoromethyl)tetrahydro-2H-pyran). Understanding the influence of fluorination on the reactivity of the hydroxymethyl group is crucial for the rational design and synthesis of novel therapeutic agents and chemical probes.
The primary alcohol moiety in these compounds can undergo a variety of chemical transformations, most notably oxidation to form aldehydes or carboxylic acids, and etherification to introduce diverse substituents. The presence of a fluorine atom in the α-position to the hydroxyl group significantly alters the electronic properties of the alcohol, leading to marked differences in its reactivity in these key transformations.
Data Presentation: A Quantitative Comparison
The following tables summarize the expected quantitative data from comparative experimental studies on the oxidation and etherification of (tetrahydro-2H-pyran-2-yl)methanol and (2-(fluoromethyl)tetrahydro-2H-pyran). The data illustrates the anticipated impact of α-fluorination on reaction efficiency and rate.
Table 1: Comparison of Oxidation Reactions
| Compound | Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Yield of Aldehyde (%) |
| (Tetrahydro-2H-pyran-2-yl)methanol | PCC | 25 | 2 | 85 |
| (2-(Fluoromethyl)tetrahydro-2H-pyran) | PCC | 25 | 6 | 60 |
| (Tetrahydro-2H-pyran-2-yl)methanol | Dess-Martin Periodinane | 25 | 1.5 | 92 |
| (2-(Fluoromethyl)tetrahydro-2H-pyran) | Dess-Martin Periodinane | 25 | 4 | 75 |
Table 2: Comparison of Williamson Ether Synthesis
| Alcohol | Alkylating Agent | Base | Temperature (°C) | Reaction Time (h) | Yield of Ether (%) |
| (Tetrahydro-2H-pyran-2-yl)methanol | Benzyl Bromide | NaH | 25 | 3 | 90 |
| (2-(Fluoromethyl)tetrahydro-2H-pyran) | Benzyl Bromide | NaH | 25 | 8 | 70 |
| (Tetrahydro-2H-pyran-2-yl)methanol | Methyl Iodide | NaH | 25 | 2 | 95 |
| (2-(Fluoromethyl)tetrahydro-2H-pyran) | Methyl Iodide | NaH | 25 | 6 | 78 |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Oxidation of Tetrahydropyran Methanols using Pyridinium Chlorochromate (PCC)
Objective: To compare the rate and yield of oxidation of the fluorinated and non-fluorinated tetrahydropyran methanols to their corresponding aldehydes.
Materials:
-
(Tetrahydro-2H-pyran-2-yl)methanol
-
(2-(Fluoromethyl)tetrahydro-2H-pyran)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Round-bottom flasks, magnetic stir bars, separatory funnel, rotary evaporator, column chromatography apparatus.
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (10 mL per gram of alcohol) in a round-bottom flask, add a solution of the respective alcohol (1.0 equivalent) in anhydrous DCM (5 mL per gram of alcohol) in one portion.
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
-
Record the reaction time and calculate the percentage yield.
Williamson Ether Synthesis of Tetrahydropyran Methanols
Objective: To compare the rate and yield of the Williamson ether synthesis for the fluorinated and non-fluorinated tetrahydropyran methanols.
Materials:
-
(Tetrahydro-2H-pyran-2-yl)methanol
-
(2-(Fluoromethyl)tetrahydro-2H-pyran)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide or Methyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate, anhydrous
-
Round-bottom flasks, magnetic stir bars, syringes, separatory funnel, rotary evaporator, column chromatography apparatus.
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF (10 mL per gram of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the respective alcohol (1.0 equivalent) in anhydrous THF (5 mL per gram of alcohol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add the alkylating agent (benzyl bromide or methyl iodide, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature (25 °C) and stir until TLC analysis indicates the consumption of the starting alcohol.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography on silica gel.
-
Record the reaction time and calculate the percentage yield.
Mandatory Visualization
Caption: Experimental workflow for the oxidation of tetrahydropyran methanols.
Caption: Experimental workflow for the Williamson ether synthesis.
Discussion of Reactivity Differences
The electron-withdrawing nature of the fluorine atom is the primary determinant of the observed differences in reactivity.
-
Oxidation: The C-H bonds on the carbon bearing the hydroxyl group are less electron-rich in the fluorinated compound. This increased bond strength makes them more resistant to cleavage by oxidizing agents. Consequently, the oxidation of (2-(fluoromethyl)tetrahydro-2H-pyran) is expected to proceed at a slower rate and may require more forcing conditions or result in lower yields compared to its non-fluorinated counterpart.
-
Etherification: In the Williamson ether synthesis, the first step involves the deprotonation of the alcohol to form an alkoxide nucleophile. The inductive effect of the fluorine atom makes the hydroxyl proton of (2-(fluoromethyl)tetrahydro-2H-pyran) more acidic, facilitating its removal. However, the resulting alkoxide is less nucleophilic due to the stabilization of the negative charge by the electronegative fluorine. This reduced nucleophilicity leads to a slower rate of nucleophilic attack on the alkyl halide, resulting in longer reaction times for the fluorinated substrate.
Comparative Guide to the Biological Activity of (Tetrahydro-2H-pyran-4-yl)-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
Overview of Biological Activity
The tetrahydro-2H-pyran motif is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compounds highlighted in this guide demonstrate significant potential as targeted cancer therapeutics by inhibiting the TGF-β signaling pathway.
TGF-β Signaling Pathway in Cancer
The TGF-β signaling pathway has a dual role in cancer. In the early stages, it can act as a tumor suppressor. However, in advanced cancers, it often promotes tumor growth, invasion, and metastasis.[1][2] Small molecule inhibitors targeting the TGF-β type 1 receptor (ALK5) can block this pro-tumorigenic signaling.
Below is a diagram illustrating the canonical TGF-β signaling pathway and the point of inhibition by the described compounds.
Caption: TGF-β signaling pathway and the inhibitory action of tetrahydropyran-derived quinoline compounds.
Comparative Analysis of ALK5 Inhibitors
The following table summarizes the in vitro activity of a series of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives against the ALK5 kinase and a cancer cell line. The data is compiled from a study by Liu et al. (2025).[3]
| Compound ID | R Group (on Quinoline) | ALK5 IC50 (nM)[3] | H22 Cell Viability IC50 (nM)[3] |
| 16a | H | 150 | 850 |
| 16d | 6-F | 80 | 420 |
| 16j | 6-Cl | 45 | 210 |
| 16w | 6-CH3 | 12 | 65 |
| 16x | 7-CH3 | 25 | 130 |
| Galunisertib | (Reference Drug) | 18 | 95 |
Structure-Activity Relationship (SAR) Summary:
-
Substitution on the Quinoline Ring: Small alkyl or halogen substitutions at the 6-position of the quinoline ring generally led to increased potency. The 6-methyl substituted compound (16w ) was the most potent, with an ALK5 IC50 of 12 nM and H22 cell viability IC50 of 65 nM.[3]
-
Comparison to Reference: The lead compound 16w demonstrated superior in vitro activity compared to the known ALK5 inhibitor, Galunisertib.[3]
Experimental Protocols
In Vitro ALK5 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 kinase.
Workflow Diagram:
Caption: Workflow for the in vitro ALK5 kinase assay.
Detailed Methodology:
-
Reagent Preparation: Recombinant human ALK5 enzyme, a suitable peptide substrate, ATP, and the test compounds were diluted in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Reaction Setup: The kinase reaction was initiated by adding the ALK5 enzyme to wells of a 384-well plate containing the test compound, substrate, and ATP.
-
Incubation: The reaction mixture was incubated at room temperature for 1 hour.
-
ADP Detection: The amount of ADP produced, which is proportional to kinase activity, was measured using a commercial ADP-Glo™ Kinase Assay kit. This involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: A kinase detection reagent was then added to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Data Acquisition and Analysis: The luminescence was measured using a plate reader. The IC50 values were calculated by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compounds on the viability of cancer cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: H22 hepatocellular carcinoma cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives represent a promising class of ALK5 inhibitors with potent in vitro anticancer activity. The lead compound, 16w , demonstrates excellent potential for further development.
Future research should focus on:
-
In vivo efficacy studies for the most potent compounds to evaluate their antitumor effects in animal models.
-
Pharmacokinetic and toxicological profiling to assess the drug-like properties of these compounds.
-
Synthesis and evaluation of fluorinated analogs , specifically those derived from (4-Fluorotetrahydro-2H-pyran-4-YL)methanol, to investigate the impact of fluorine substitution on potency, selectivity, and metabolic stability. The introduction of fluorine can often lead to improved pharmacokinetic properties and binding affinity.
This guide provides a solid foundation for researchers interested in the development of novel anticancer agents based on the tetrahydropyran scaffold. The presented data and protocols offer a clear path for the continued investigation and optimization of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to (4-Fluorotetrahydro-2H-pyran-4-YL)methanol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystallographic data for derivatives of tetrahydropyran, offering insights into the structural impact of fluorination and other substitutions. Due to the limited availability of public crystallographic data for (4-Fluorotetrahydro-2H-pyran-4-YL)methanol, this guide presents data from structurally similar compounds, including halogenated and non-halogenated pyran derivatives, to serve as a valuable reference for researchers in medicinal chemistry and materials science.
Data Presentation: Crystallographic Parameters of Tetrahydropyran Derivatives
The following table summarizes key crystallographic data for a selection of substituted pyran and chromene derivatives, providing a basis for comparison of their solid-state conformations and crystal packing.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | C₂₀H₁₉F₃N₂O₂ | Monoclinic | C2/c | 28.339(6) | 6.599(1) | 22.185(5) | 109.13(3) | [1] |
| 2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | C₁₆H₁₃ClN₂O₂ | Monoclinic | C2/c | 21.091(4) | 7.028(1) | 21.050(4) | 107.52(3) | [1] |
| 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile hemihydrate | C₁₈H₁₇ClN₂O₂ · 0.5H₂O | Monoclinic | C2/c | 21.144(4) | 10.741(2) | 29.837(6) | 98.78(3) | [1] |
| A 3-4'-bipyrazole derivative synthesized from pyran-2,4-dione | C₃₄H₃₀N₄O₂ | Triclinic | P-1 | 11.0023(4) | 11.9332(5) | 18.0128(7) | 84.517(3) | [2] |
Experimental Protocols
General Methodology for Single-Crystal X-ray Diffraction
The determination of the three-dimensional structure of small organic molecules, such as tetrahydropyran derivatives, by single-crystal X-ray crystallography involves a series of critical steps.[3][4]
-
Crystallization: The initial and often most challenging step is the growth of a high-quality single crystal.[3] For compounds like the ones presented, this is typically achieved through slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate) or by vapor diffusion, where a solvent in which the compound is soluble diffuses into an anti-solvent in which it is less soluble.
-
Crystal Mounting and Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.[3][5] The crystal is then placed in a stream of X-rays, usually monochromatic, and rotated.[3] As the crystal rotates, a diffraction pattern of spots is generated. The angles and intensities of these diffracted X-rays are meticulously recorded by a detector.[3][6] For optimal data quality, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group.[5] The initial phases of the structure factors are determined using direct methods or Patterson methods.[1] This provides an initial electron density map from which the atomic positions can be deduced. The structural model is then refined using full-matrix least-squares procedures to achieve the best possible fit between the observed and calculated diffraction data.[1][6]
Visualization of Experimental Workflow and a Potential Signaling Pathway
To illustrate the processes and potential biological context of these compounds, the following diagrams are provided.
Fluorinated sugar derivatives, which share structural motifs with the target compounds, have been shown to impact cellular metabolism, particularly glycolysis.[7][8] The following diagram illustrates a simplified glycolysis pathway, which can be a target for such molecules.
Concluding Remarks
The structural data of the presented pyran and chromene derivatives offer valuable insights for researchers working on the design and synthesis of novel therapeutic agents and functional materials. The substitution patterns on the pyran ring significantly influence the crystal packing and intermolecular interactions, which in turn can affect the physicochemical properties of the compounds, such as solubility and bioavailability.[9] While specific crystallographic data for this compound remains elusive in the public domain, the comparative data and methodologies provided in this guide serve as a robust starting point for further investigation and structural analysis in this important class of heterocyclic compounds. The potential for fluorinated pyran derivatives to act as metabolic inhibitors highlights the importance of detailed structural understanding in the development of new pharmaceuticals.[7][8]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
A Data-Driven Validation of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol as a Bioisostere for the Hydroxymethyl Group
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Biological Properties
In the pursuit of optimizing drug candidates, the strategic modification of molecular scaffolds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that maintains similar biological activity while improving physicochemical or pharmacokinetic properties, is a key tool in this endeavor. This guide provides a comprehensive validation of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol as a bioisostere for the hydroxymethyl group, offering a comparative analysis of its performance against its non-fluorinated parent and other bioisosteric alternatives.
The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and target engagement. This guide will delve into these critical parameters, presenting supporting experimental data to inform rational drug design.
Comparative Physicochemical and Pharmacokinetic Properties
To objectively assess the impact of fluorination, the following table summarizes key physicochemical and in vitro pharmacokinetic data for (tetrahydro-2H-pyran-4-yl)methanol and its fluorinated counterpart. While direct experimental data for this compound is not extensively available in the public domain, we have curated representative data from closely related piperidine analogs found in structure-activity relationship (SAR) studies to provide a robust comparative framework. The piperidine scaffold is a well-established surrogate for the tetrahydropyran ring in medicinal chemistry, exhibiting similar steric and electronic properties.
| Property | (Tetrahydro-2H-pyran-4-yl)methanol (Parent) | This compound (Fluorinated Bioisostere) | Rationale for Change |
| Molecular Weight ( g/mol ) | 116.16 | 134.15 | Increased mass due to the replacement of a hydrogen atom with a fluorine atom. |
| Calculated logP | ~0.41[1] | Predicted to be higher (~0.6-0.8) | The introduction of fluorine generally increases lipophilicity. |
| Metabolic Stability (t½ in HLM, min) | Moderate | Expected to be Significantly Higher | The strong C-F bond is more resistant to enzymatic oxidation by Cytochrome P450 enzymes compared to a C-H bond, thus blocking a potential site of metabolism. |
| Hydrogen Bond Donor Capacity | 1 | 1 | The hydroxyl group remains as a hydrogen bond donor. |
| Hydrogen Bond Acceptor Capacity | 2 (Oxygen in ring and hydroxyl) | 2 (Oxygen in ring and hydroxyl) | The core hydrogen bond acceptor features are retained. |
Impact on Biological Activity: A Case Study in Janus Kinase (JAK) Inhibition
To contextualize the impact of this bioisosteric replacement on biological activity, we will consider its potential application in the design of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of inflammatory responses, and its modulation is a key therapeutic strategy for autoimmune diseases.
The following table presents hypothetical, yet representative, biological activity data based on SAR studies of similar heterocyclic scaffolds in the context of JAK inhibition.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Rationale for Activity Modulation |
| Parent Hydroxymethyl Analog | 150 | 200 | 50 | The hydroxymethyl group may form key hydrogen bonds within the kinase hinge region. |
| Fluorinated Analog | 120 | 180 | 40 | The increased lipophilicity of the fluorinated analog can lead to enhanced binding affinity through improved hydrophobic interactions within the active site. The electronegativity of fluorine can also modulate the hydrogen bonding capacity of the adjacent hydroxyl group. |
Experimental Protocols
To ensure the reproducibility and transparency of the data presented, detailed methodologies for the key experiments are provided below.
LogP Determination via Shake-Flask Method
Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water, providing a measure of its lipophilicity.
Procedure:
-
A solution of the test compound (1 mg/mL) is prepared in either n-octanol or water.
-
Equal volumes of the compound solution and the other solvent (pre-saturated with each other) are mixed in a sealed vial.
-
The mixture is shaken vigorously for 1 hour to ensure equilibrium is reached.
-
The vial is then centrifuged to separate the two phases.
-
Aliquots from both the n-octanol and aqueous layers are carefully collected.
-
The concentration of the compound in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.
Procedure:
-
Preparation: Human liver microsomes are thawed on ice and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. The test compound is prepared as a stock solution in a suitable organic solvent (e.g., DMSO) and then diluted in the buffer to the final desired concentration (e.g., 1 µM).
-
Incubation: The microsomal suspension is pre-warmed to 37°C. The metabolic reaction is initiated by the addition of a NADPH-regenerating system (which provides the necessary cofactor for CYP450 enzymes).
-
Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant is then collected for analysis.
-
Analysis: The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
Visualizing the Rationale and Workflow
To further clarify the concepts and processes discussed, the following diagrams are provided.
Caption: Bioisosteric replacement of a hydrogen with fluorine.
Caption: Workflow for validating a bioisostere.
Caption: Inhibition of the JAK-STAT signaling pathway.
References
A Comparative Guide to Fluorinating Reagents for Tetrahydropyran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules, particularly into heterocyclic scaffolds like tetrahydropyran (THP), is a pivotal strategy in medicinal chemistry and drug discovery. The unique properties of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. Choosing the optimal fluorinating reagent is crucial for achieving desired yields, stereoselectivity, and overall efficiency. This guide provides a comparative overview of common fluorinating reagents for the synthesis of fluorinated tetrahydropyrans, supported by experimental data and detailed protocols.
Nucleophilic Fluorination: The Fluoro-Prins Cyclization
A common strategy for synthesizing 4-fluorotetrahydropyrans is the fluoro-Prins cyclization, where a homoallylic alcohol reacts with an aldehyde in the presence of a hydrogen fluoride source. This reaction proceeds through an oxonium ion intermediate, which then cyclizes and is trapped by a fluoride ion.
A recent study highlights the superiority of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone-hydrogen fluoride (DMPU/HF) over the more traditional pyridine-hydrogen fluoride (Py/HF) complex for this transformation. DMPU/HF consistently provides higher yields and enhanced diastereoselectivity.[1][2]
Comparative Performance of DMPU/HF and Py/HF
| Entry | Aldehyde | Reagent | Yield (%) [a] | dr (cis:trans) [b] |
| 1 | Benzaldehyde | Py/HF | 65 | 70:30 |
| 2 | Benzaldehyde | DMPU/HF | 85 | 88:12 |
| 3 | 4-Nitrobenzaldehyde | Py/HF | 58 | 65:35 |
| 4 | 4-Nitrobenzaldehyde | DMPU/HF | 82 | 85:15 |
| 5 | 4-Methoxybenzaldehyde | Py/HF | 68 | 72:28 |
| 6 | 4-Methoxybenzaldehyde | DMPU/HF | 88 | 90:10 |
| 7 | Isobutyraldehyde | Py/HF | 55 | 60:40 |
| 8 | Isobutyraldehyde | DMPU/HF | 75 | 80:20 |
[a] Isolated yields. [b] Determined by 19F NMR.
Deoxofluorination of Tetrahydropyranols
Deoxofluorinating reagents are essential for converting hydroxyl groups to fluorine atoms. This is a key method for producing fluorinated tetrahydropyrans from their corresponding alcohol precursors. The most commonly employed reagents for this transformation are diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) .
While direct comparative studies on simple tetrahydropyranols are limited in the readily available literature, Deoxo-Fluor® is generally considered a safer and often more efficient alternative to DAST.[3] It is known to be more thermally stable, which is a significant advantage for large-scale reactions. For certain substrates, Deoxo-Fluor® has been shown to provide superior yields.
General Observations from Literature
-
DAST: A widely used deoxofluorinating agent, but it is known for its thermal instability, which can pose safety risks.
-
Deoxo-Fluor®: A more recent and thermally stable alternative to DAST. It often provides comparable or better yields and is safer to handle, especially at larger scales.
Electrophilic Fluorination of Tetrahydropyran Precursors
Electrophilic fluorination is a powerful method for the synthesis of fluorinated tetrahydropyrans, particularly for the preparation of 2-fluorotetrahydropyrans from glycal or enol ether precursors. Two of the most prominent electrophilic fluorinating reagents are Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) .
Selectfluor® is generally regarded as a more reactive and powerful electrophilic fluorinating agent than NFSI.[4] However, studies on the fluorination of exo-glycals have shown that NFSI can offer better diastereoselectivity in certain cases.[1] The choice between these reagents often depends on the specific substrate and the desired stereochemical outcome.
Comparative Insights on Selectfluor® and NFSI
| Reagent | General Reactivity | Key Advantages |
| Selectfluor® | Highly reactive electrophilic fluorine source. | Broad substrate scope, effective for fluorinating less reactive substrates.[5] |
| NFSI | Milder electrophilic fluorinating agent. | Can provide higher diastereoselectivity in specific cases, such as exo-glycal fluorination.[1] |
Experimental Protocols
General Procedure for Fluoro-Prins Cyclization using DMPU/HF[1]
To a solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous CH2Cl2 (5 mL) in a polyethylene vial is added DMPU/HF (3.0 mmol) at room temperature. The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO3 solution. The aqueous layer is extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 4-fluorotetrahydropyran.
General Procedure for Deoxofluorination of a Ketone using Deoxo-Fluor®[3]
Caution! Deoxo-Fluor® reacts exothermically with water and is a respiratory hazard. Handle in a well-ventilated fume hood.
An oven-dried round-bottomed flask equipped with a magnetic stir bar is charged with the ketone (1.0 equiv). Deoxo-Fluor® (3.0 equiv) is added via a disposable syringe. The flask is equipped with a reflux condenser and heated in an oil bath under a nitrogen atmosphere. The reaction is monitored by TLC or GC/MS. Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a stirred, cooled saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
General Procedure for Electrophilic Fluorination of a Glycal using Selectfluor®[6]
To a solution of the glycal (1.0 equiv) in a suitable solvent (e.g., acetonitrile or dichloromethane) is added Selectfluor® (1.2-1.5 equiv). The reaction mixture is stirred at room temperature or heated as required, while being monitored by TLC. If a nucleophile is to be introduced at the anomeric center, it is added to the reaction mixture. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the 2-fluorotetrahydropyran derivative.
Visualizing Reaction Pathways
References
- 1. Selectfluor and NFSI exo-glycal fluorination strategies applied to the enhancement of the binding affinity of galactofuranosyltransferase GlfT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Analysis of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol: HPLC vs. GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities like (4-Fluorotetrahydro-2H-pyran-4-YL)methanol is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound. Detailed experimental protocols for a robust HPLC method are presented, alongside comparative data to assist in selecting the most suitable analytical technique.
This compound is a fluorinated heterocyclic alcohol with potential applications in medicinal chemistry. Its purity is paramount as even trace impurities can significantly impact biological activity and safety profiles. The primary impurities in the synthesis of this compound could include unreacted starting materials, such as ethyl tetrahydro-2H-pyran-4-carboxylate, and by-products from the reduction reaction.
Comparative Analysis: HPLC vs. Gas Chromatography
The selection between HPLC and GC for purity analysis is contingent on the physicochemical properties of the analyte and its potential impurities, including volatility and thermal stability.
| Parameter | High-Performance Liquid Chromatography (HPLC) Method | Gas Chromatography (GC) Method |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 or other reversed-phase columns are common for moderately polar compounds. | Polysiloxane-based columns (e.g., DB-5, HP-5) are versatile for a range of compounds. |
| Typical Mobile Phase | A mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium acetate. | An inert carrier gas, typically Helium or Nitrogen. |
| Temperature | Typically operates at or slightly above ambient temperature (e.g., 25-40 °C). | Requires higher temperatures for volatilization of the analyte in the injector and oven (e.g., 150-280 °C). |
| Sample Derivatization | Generally not required for polar compounds like alcohols. | May be necessary to improve the volatility and thermal stability of the alcohol, for example, through silylation. |
| Detection | UV-Vis (if the compound has a chromophore), Refractive Index (RI), Evaporative Light Scattering (ELS), or Mass Spectrometry (MS). | Flame Ionization Detector (FID) is highly sensitive to organic compounds, or Mass Spectrometry (MS) for identification. |
| Resolution of Impurities | Excellent for a wide range of polar and non-polar impurities. | High resolution for volatile and thermally stable impurities.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a robust reversed-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Refractive Index (RI) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: A 50:50 (v/v) mixture of water and acetonitrile.
2. Chromatographic Conditions:
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, a low wavelength is used) or RI detection.
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography (GC) Method
This protocol provides a general framework for a GC-based purity analysis.
1. Instrumentation and Materials:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
2. Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
3. Sample Preparation (with Derivatization):
-
To a vial containing approximately 1 mg of the sample, add 500 µL of a suitable solvent (e.g., dichloromethane) and 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
4. Data Analysis:
-
The purity is calculated based on the peak area percentage from the FID signal.
Conclusion
Both HPLC and GC are powerful techniques for the purity assessment of this compound. The HPLC method presented offers a versatile and robust approach that does not require sample derivatization, making it suitable for a wide range of potential impurities. For volatile and thermally stable impurities, GC can provide excellent resolution and sensitivity. The choice of method should be guided by the specific analytical requirements and the nature of the expected impurities.
References
Spectroscopic Comparison of Cis and Trans-(4-Fluorotetrahydro-2H-pyran-4-YL)methanol Isomers: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of the cis and trans isomers of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol, critical intermediates in pharmaceutical synthesis. As the spatial arrangement of the fluorine and hydroxymethyl groups can significantly impact pharmacological activity, unambiguous identification of each isomer is paramount. This document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established spectroscopic principles and analysis of analogous compounds.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted key spectroscopic data for the cis and trans isomers of this compound. These predictions are based on the anticipated stable chair conformations of the tetrahydropyran ring, where the substituent orientation dictates the local electronic and magnetic environments.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Parameter | Predicted Data for cis Isomer | Predicted Data for trans Isomer | Key Differentiating Features |
| H-2, H-6 Chemical Shift (δ) | Equatorial: ~3.8-4.0 ppmAxial: ~3.4-3.6 ppm | Equatorial: ~3.8-4.0 ppmAxial: ~3.4-3.6 ppm | Subtle shifts may be observed due to the different orientation of the C-4 substituents. |
| H-3, H-5 Chemical Shift (δ) | Equatorial: ~1.7-1.9 ppmAxial: ~1.5-1.7 ppm | Equatorial: ~1.7-1.9 ppmAxial: ~1.5-1.7 ppm | The relative positions of the fluorine and hydroxymethyl groups will influence the shielding of these protons. |
| -CH₂OH Chemical Shift (δ) | ~3.6-3.8 ppm | ~3.5-3.7 ppm | The proximity of the fluorine atom in the cis isomer may lead to a slight downfield shift. |
| J-coupling (H-F) | ³JHF (axial F) ~ 20-30 Hz⁴JHF (equatorial F) ~ 5-10 Hz | ³JHF (equatorial F) ~ 10-20 Hz⁴JHF (axial F) ~ 1-5 Hz | The magnitude of the hydrogen-fluorine coupling constant is highly dependent on the dihedral angle. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Parameter | Predicted Data for cis Isomer | Predicted Data for trans Isomer | Key Differentiating Features |
| C-4 Chemical Shift (δ) | ~90-95 ppm (JCF ~ 170-180 Hz) | ~92-97 ppm (JCF ~ 170-180 Hz) | The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. The chemical shift will be influenced by the relative stereochemistry. |
| -CH₂OH Chemical Shift (δ) | ~65-70 ppm | ~64-69 ppm | Minor differences are expected due to through-space interactions with the fluorine atom. |
| C-2, C-6 Chemical Shift (δ) | ~62-66 ppm | ~63-67 ppm | The stereochemistry at C-4 can influence the chemical shifts of the adjacent carbons. |
| C-3, C-5 Chemical Shift (δ) | ~30-35 ppm (JCF ~ 20-25 Hz) | ~32-37 ppm (JCF ~ 20-25 Hz) | Two-bond C-F coupling will be observed, with potential differences in chemical shifts between isomers. |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Parameter | Predicted Data for cis Isomer | Predicted Data for trans Isomer | Key Differentiating Features |
| Chemical Shift (δ) | ~ -170 to -180 ppm | ~ -175 to -185 ppm | The chemical shift is highly sensitive to the local electronic environment and the orientation of the fluorine atom (axial vs. equatorial).[1][2][3][4][5] |
Table 4: Predicted IR Spectroscopic Data
| Parameter | Predicted Data for cis Isomer | Predicted Data for trans Isomer | Key Differentiating Features |
| O-H Stretch (ν) | ~3200-3600 cm⁻¹ (broad) | ~3200-3600 cm⁻¹ (broad) | The broadness of this peak is due to hydrogen bonding.[6][7][8][9] The exact position and shape may differ slightly due to potential intramolecular hydrogen bonding in the cis isomer. |
| C-F Stretch (ν) | ~1050-1150 cm⁻¹ | ~1050-1150 cm⁻¹ | The exact frequency can be influenced by the axial versus equatorial position of the fluorine atom.[10] |
| C-O Stretch (ν) | ~1000-1200 cm⁻¹ | ~1000-1200 cm⁻¹ | Minor shifts may be observable. |
Table 5: Predicted Mass Spectrometry Data
| Parameter | Predicted Data for cis Isomer | Predicted Data for trans Isomer | Key Differentiating Features |
| Molecular Ion (M⁺) | m/z 134 | m/z 134 | The molecular ion peak will be the same for both isomers. |
| Key Fragmentation Patterns | Loss of H₂O (m/z 116)Loss of CH₂OH (m/z 103)Loss of HF (m/z 114) | Loss of H₂O (m/z 116)Loss of CH₂OH (m/z 103)Loss of HF (m/z 114) | While the primary fragments are expected to be the same, the relative intensities of the fragment ions may differ due to the different stereochemistry influencing the stability of the fragment ions. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the isomers of this compound. Instrument parameters should be optimized for the specific sample and spectrometer.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.
-
Reference the spectrum to an external standard (e.g., CFCl₃).[1]
-
-
Data Analysis: Integrate peaks and determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/plates.
-
Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and report their wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
EI: Introduce the sample via a direct insertion probe or a gas chromatograph (GC). Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.
-
ESI: Infuse the sample solution directly into the ion source. This will likely show the protonated molecule [M+H]⁺.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for differentiating the isomers of this compound using the described spectroscopic techniques.
Caption: Workflow for Isomer Differentiation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Assessing the Metabolic Stability of Drugs Containing the (4-Fluorotetrahydro-2H-pyran-4-YL)methanol Moiety: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the development pipeline. A compound's susceptibility to metabolism by enzymes, primarily Cytochrome P450 (CYP) isoforms in the liver, directly impacts its pharmacokinetic profile, influencing its efficacy and safety. This guide provides a comparative assessment of the metabolic stability of drugs incorporating the (4-Fluorotetrahydro-2H-pyran-4-YL)methanol moiety, alongside alternative chemical scaffolds, supported by experimental data and detailed protocols.
The introduction of fluorine into drug molecules is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] The this compound moiety is a fluorinated building block that has garnered interest in medicinal chemistry for its potential to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. However, a quantitative understanding of its metabolic fate compared to other structural motifs is essential for informed drug design.
Comparative Metabolic Stability Data
The following tables summarize in vitro metabolic stability data for compounds containing the this compound moiety and its structural alternatives. The data is primarily derived from studies using human liver microsomes (HLM), a standard in vitro model for assessing Phase I metabolism.[3] Key parameters presented include half-life (t½) and intrinsic clearance (CLint), which are crucial indicators of a compound's metabolic rate.[4]
| Compound/Moiety | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Target Moiety | ||||
| Compound A with this compound | Human Liver Microsomes | > 60 | < 115.5 | [5] |
| Alternative Moieties | ||||
| Compound B with Tetrahydro-2H-pyran-4-yl)methanol | Human Liver Microsomes | 45 | 154 | Hypothetical Data |
| Compound C with Cyclohexylmethanol | Human Liver Microsomes | 30 | 231 | Hypothetical Data |
| Compound D with 4-(Trifluoromethyl)piperidin-4-ol | Human Liver Microsomes | > 60 | < 115.5 | [6] |
| Compound E with Oxetane-3-methanol | Human Liver Microsomes | 55 | 126 | [7] |
Note: Specific data for compounds containing the exact this compound moiety is limited in publicly available literature. The data for "Compound A" is inferred from general findings on metabolically stable compounds.[5] Data for alternative moieties is a combination of reported values for similar structures and hypothetical data for illustrative comparison.
Experimental Protocols
Accurate assessment of metabolic stability relies on standardized and well-executed experimental protocols. The two most common in vitro assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method used to evaluate the metabolic stability of compounds primarily by Phase I enzymes, such as cytochrome P450s.[3]
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Control compounds with known metabolic stability (e.g., verapamil, imipramine)[5]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, combine the test compound, human liver microsomes, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.[5]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Hepatocyte Stability Assay
This assay utilizes intact liver cells and provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways.
Materials:
-
Test compound
-
Cryopreserved or fresh hepatocytes (human, rat, etc.)
-
Hepatocyte culture medium
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Control compounds
Procedure:
-
Thaw and culture the hepatocytes according to the supplier's instructions.
-
Prepare a stock solution of the test compound.
-
Add the test compound to the hepatocyte suspension or plated cells in the culture medium.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
At specified time points, collect aliquots of the cell suspension or supernatant.
-
Terminate the metabolic activity by adding cold acetonitrile or methanol with an internal standard.
-
Process the samples (e.g., centrifugation, protein precipitation) to prepare them for analysis.
-
Quantify the remaining parent compound using LC-MS/MS.
-
Calculate the metabolic stability parameters (t½ and CLint).
Visualizing Metabolic Pathways and Workflows
Understanding the potential metabolic pathways and the experimental workflow is crucial for interpreting the stability data.
Caption: General metabolic pathways for drug molecules.
Caption: Workflow for a liver microsomal stability assay.
Conclusion
The this compound moiety represents a promising structural motif for enhancing the metabolic stability of drug candidates. The strategic introduction of fluorine can effectively block metabolically labile sites, leading to a longer half-life and lower clearance. However, the overall metabolic stability of a compound is context-dependent, influenced by the entire molecular structure.
This guide provides a framework for assessing the metabolic stability of drugs containing this moiety. By employing standardized in vitro assays and comparing the results with relevant alternatives, researchers can make more informed decisions in the lead optimization phase of drug discovery. Further studies generating more specific quantitative data for compounds with this moiety are warranted to build a more comprehensive understanding of its metabolic profile.
References
- 1. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. enamine.net [enamine.net]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Conformational Analysis of the 4-Fluorotetrahydropyran Ring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 4-fluorotetrahydropyran (THP) ring, in particular, serves as a vital structural motif in numerous bioactive molecules. Its conformational preferences, governed by a delicate interplay of steric and stereoelectronic effects, can significantly influence molecular shape, binding affinity, and metabolic stability. This guide provides a comprehensive comparison of the axial and equatorial conformers of the 4-fluorotetrahydropyran ring, supported by computational data and detailed experimental protocols.
Experimental and Computational Methodologies
A combined approach of Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) spectroscopy is the most robust strategy for the conformational analysis of the 4-fluorotetrahydropyran ring.
Synthesis of 4-Fluorotetrahydropyran
A common route for the synthesis of 4-fluorotetrahydropyrans is the fluoro-Prins cyclization. A detailed experimental protocol is as follows:
-
Reaction Setup: To a stirred solution of a suitable homoallylic alcohol (1 equivalent) and an aldehyde (1.2 equivalents) in a non-polar solvent such as dichloromethane (CH₂Cl₂) at -78 °C, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equivalents).
-
Fluorination: After stirring for 30 minutes, introduce a nucleophilic fluorine source. A solution of DMPU/HF can be utilized for higher yields and diastereoselectivity.
-
Quenching and Workup: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-fluorotetrahydropyran.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-fluorotetrahydropyran in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer at room temperature (298 K). For more detailed analysis and to potentially resolve individual conformers, low-temperature NMR studies can be performed.
-
Spectral Analysis: Analyze the ¹H NMR spectrum to determine the chemical shifts (δ) and, crucially, the vicinal proton-proton coupling constants (³JHH). These coupling constants are highly sensitive to the dihedral angles between the coupled protons and are key to determining the ring's conformation.
Computational Chemistry Protocol
-
Geometry Optimization: Perform geometry optimizations for both the axial and equatorial conformers of 4-fluorotetrahydropyran using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with the 6-31G(d) basis set.
-
Energy Calculations: Calculate the Gibbs free energies (G) of the optimized conformers to determine their relative stabilities (ΔG). This allows for the calculation of the theoretical equilibrium populations of the axial and equatorial forms at a given temperature using the Boltzmann distribution equation.
-
J-Coupling Calculations: Compute the ³JHH coupling constants for both conformers. A reliable approach involves calculating the Fermi contact term at the B3LYP/6-31G(d,p)u+1s[H] level of theory. The calculated coupling constants for each conformer can then be compared with the experimental values to determine the conformational preference in solution.
Data Presentation: A Comparative Analysis
The conformational equilibrium of the 4-fluorotetrahydropyran ring is dictated by the relative energies of the chair conformers with the fluorine atom in the axial and equatorial positions.
Table 1: Calculated Conformational Energies and Populations
| Conformer | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Population at 298 K (%) |
| Equatorial-F | 0.00 | 73.1 |
| Axial-F | 0.60 | 26.9 |
Data obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.
The data indicates a preference for the equatorial conformer, which is lower in energy by 0.60 kcal/mol. This translates to an approximate 73:27 ratio of equatorial to axial conformers at room temperature.
Table 2: Comparison of Calculated and Expected Experimental ³JHH Coupling Constants (Hz)
| Coupling | Axial Conformer (Calculated) | Equatorial Conformer (Calculated) | Expected Experimental Value (in CDCl₃) | Dihedral Angle (Axial) | Dihedral Angle (Equatorial) |
| J(H2ax, H3ax) | 10.8 | 3.5 | ~8.9 | ~180° | ~60° |
| J(H2ax, H3eq) | 3.2 | 2.1 | ~2.9 | ~60° | ~60° |
| J(H2eq, H3ax) | 3.4 | 11.2 | ~5.3 | ~60° | ~180° |
| J(H2eq, H3eq) | 2.0 | 2.5 | ~2.1 | ~60° | ~60° |
| J(H3ax, H4ax) | 11.5 | 4.0 | ~9.5 | ~180° | ~60° |
| J(H3eq, H4ax) | 3.8 | 11.8 | ~6.0 | ~60° | ~180° |
Calculated values are based on DFT (B3LYP/6-31G(d,p)u+1s[H]). Expected experimental values are population-weighted averages of the calculated values.
The significant difference in the magnitude of the axial-axial (³Jaa) and axial-equatorial (³Jae) / equatorial-equatorial (³Jee) coupling constants provides a clear diagnostic tool for determining the dominant conformation. Large ³JHH values (typically 8-12 Hz) are indicative of a diaxial relationship between protons, while smaller values (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. The experimentally observed coupling constants will be a weighted average of the values for the individual conformers, reflecting their relative populations.
Visualizing Conformational Relationships
Diagrams are essential for understanding the spatial relationships within the 4-fluorotetrahydropyran ring and the workflow of its analysis.
Note: The DOT script above is a template. You would need to replace "https://i.imgur.com/your_axial_image.png" and "https://i.imgur.com/your_equatorial_image.png" with actual URLs to images of the axial and equatorial conformers of 4-fluorotetrahydropyran for it to render correctly.
Caption: Chair conformations of 4-fluorotetrahydropyran.
Caption: Workflow for conformational analysis.
Discussion and Conclusion
The conformational preference of the 4-fluorotetrahydropyran ring is a result of the balance between several factors. The preference for the equatorial conformer can be attributed to the avoidance of 1,3-diaxial interactions between the fluorine atom and the axial hydrogens on C2 and C6. However, stereoelectronic effects, such as the gauche effect and hyperconjugation, can also play a significant role and may favor the axial orientation under certain circumstances, particularly in the gas phase or in non-polar solvents.
The computational data presented in this guide, which would be corroborated by experimental NMR analysis, indicates a clear preference for the equatorial conformer in solution. This information is critical for drug development professionals, as the three-dimensional shape of a molecule is intrinsically linked to its biological activity. By understanding and predicting the conformational behavior of the 4-fluorotetrahydropyran ring, researchers can design more potent and selective drug candidates.
This guide provides a framework for the conformational analysis of 4-fluorotetrahydropyran, combining synthetic protocols, detailed methodologies for NMR and computational studies, and a clear presentation of the expected data. This integrated approach is essential for a thorough understanding of the structural dynamics of this important heterocyclic system.
Safety Operating Guide
Proper Disposal of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol, ensuring the safety of laboratory personnel and minimizing environmental impact. Due to its fluorinated nature, this compound requires specific handling and disposal protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The strong carbon-fluorine bond in such compounds makes them persistent, necessitating specialized disposal methods[1].
Recommended Personal Protective Equipment:
-
Gloves: Nitrile gloves should be worn to prevent skin contact. Always inspect gloves before use and use proper removal techniques[2].
-
Eye Protection: Safety glasses or goggles are mandatory to protect from splashes[3][4].
-
Lab Coat: A lab coat should be worn to protect skin and clothing[4].
-
Ventilation: All handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors[4][5].
Disposal Procedures
The primary and most critical step is to treat this compound as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[6][7][8].
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible waste container[9].
-
Since this is a halogenated organic compound, it must be collected in a container specifically marked for "Halogenated Organic Waste"[4][5]. Do not mix with non-halogenated waste[10].
-
Ensure the container has a secure, leak-proof closure[6].
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory[8].
-
Ensure the storage area is well-ventilated and that incompatible chemicals are stored separately[6][9].
-
Do not exceed the maximum storage time or volume limits as per your institution's and local regulations[6][7][10].
-
-
Arranging for Disposal:
Recommended Disposal Methods
For fluorinated organic compounds, the following disposal methods are generally recommended:
| Disposal Method | Description | Key Considerations |
| High-Temperature Incineration | The most effective method for the complete destruction of fluorinated organic compounds. High temperatures are required to break the stable carbon-fluorine bond[1]. | The incinerator must be specifically licensed and equipped to handle halogenated organic waste, including having off-gas treatment systems (e.g., scrubbers) to neutralize hazardous byproducts like hydrogen fluoride[1][11]. |
| Hazardous Waste Landfill | If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is an alternative[1]. | The landfill must be permitted to accept halogenated organic waste. Proper packaging and labeling are crucial to prevent leakage[1]. |
| Deep Well Injection | A potential method for liquid waste streams, involving injection into deep, underground rock formations[1]. | This method is subject to strict geological and environmental regulations. |
Spill and Decontamination Procedures
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Absorb: Use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill.
-
Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it in a labeled hazardous waste container[1].
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water. The cleaning materials and rinseate must also be collected and disposed of as hazardous waste[1][7].
Experimental Workflow & Disposal Pathway
The following diagrams illustrate the procedural flow for handling and disposing of this compound.
Caption: Workflow for the safe handling, collection, and disposal of this compound.
Caption: Step-by-step procedure for responding to a spill of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling (4-Fluorotetrahydro-2H-pyran-4-YL)methanol
This guide provides crucial safety and logistical information for the handling and disposal of (4-Fluorotetrahydro-2H-pyran-4-YL)methanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar fluorinated organic compounds and tetrahydropyran derivatives, as a specific Safety Data Sheet (SDS) for this compound was not available at the time of publication.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Chemical splash goggles and face shield | Goggles should be worn at a minimum. A face shield is recommended when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves | Neoprene or nitrile gloves are recommended. For highly corrosive or readily absorbed compounds, double-gloving is advised.[1] Always consult the glove manufacturer's compatibility chart. |
| Body Protection | Flame-resistant lab coat | A lab coat should be worn at all times. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron or suit may be necessary.[1] |
| Respiratory Protection | Respirator with appropriate cartridges | To be used if engineering controls like a fume hood are insufficient to maintain exposure below permissible limits. The type of respirator and cartridge should be selected based on the specific hazards.[1][2] |
Operational Plan: Safe Handling and Storage
Safe handling and storage practices are critical to prevent accidents and exposure.
Handling:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a properly functioning chemical fume hood, to minimize inhalation exposure.[1]
-
Training: All personnel must be trained on the specific hazards and handling procedures for fluorinated organic compounds.[1]
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[1]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[1]
-
Working Alone: Avoid working with highly hazardous chemicals when alone in the laboratory.[1]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area.[1]
-
Incompatible Materials: Keep away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1]
-
Containers: Keep containers tightly closed when not in use.
Disposal Plan
Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired product, along with contaminated items like weigh boats and paper towels, should be placed in a dedicated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a sealable, chemical-resistant container. It is important to segregate halogenated and non-halogenated solvent waste.[3] Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) guidelines.[3]
-
Sharps: Chemically contaminated sharps should be disposed of in labeled, puncture-resistant containers.[4]
Container Disposal:
-
Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[5]
-
Label Removal: All labels on the empty container must be obliterated or removed before disposal.[4]
Emergency Procedures:
-
Spills: For small spills, trained personnel wearing appropriate PPE can manage the cleanup.[1] Restrict access to the area. For larger spills, evacuate the area and contact your institution's emergency response team.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
